molecular formula C34H60N7O17P3S B15545555 3-methyldodecanoyl-CoA

3-methyldodecanoyl-CoA

Cat. No.: B15545555
M. Wt: 963.9 g/mol
InChI Key: IHISIHLMYMTWKU-UHFFFAOYSA-N
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Description

3-methyldodecanoyl-CoA is a useful research compound. Its molecular formula is C34H60N7O17P3S and its molecular weight is 963.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H60N7O17P3S

Molecular Weight

963.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methyldodecanethioate

InChI

InChI=1S/C34H60N7O17P3S/c1-5-6-7-8-9-10-11-12-22(2)17-25(43)62-16-15-36-24(42)13-14-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)

InChI Key

IHISIHLMYMTWKU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Structure and Function of 3-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, 3-methyldodecanoyl-CoA is not a well-characterized molecule in publicly available scientific literature and databases. Therefore, this technical guide provides a comprehensive overview of its predicted structure, physicochemical properties, and biological function based on the established principles of lipid biochemistry and the known metabolism of structurally related compounds, such as other branched-chain fatty acyl-CoAs and dodecanoyl-CoA derivatives.

Predicted Structure and Physicochemical Properties

This compound is a thioester derivative of coenzyme A and the branched-chain fatty acid, 3-methyldodecanoic acid. The presence of a methyl group on the beta-carbon (C3) of the fatty acyl chain is a key structural feature that significantly influences its metabolic fate.

Chemical Structure

The putative structure of this compound consists of a dodecanoyl (12-carbon) chain with a methyl group at the C3 position, linked to coenzyme A via a thioester bond.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. The following table summarizes the predicted and known properties of closely related molecules to provide an estimate.

PropertyPredicted/Known ValueReference Compound(s)
Molecular Formula C34H60N7O17P3S10-Methyldodecanoyl-CoA[1]
Molecular Weight ~963.86 g/mol 10-Methyldodecanoyl-CoA[1]
Physical State Predicted to be a solid at STP(S)-3-Hydroxydodecanoyl-CoA[2], 3-Methylcrotonyl-CoA[3]
Solubility Predicted to be soluble in waterGeneral property of acyl-CoAs
XLogP3-AA Predicted to be negative3-Oxododecanoyl-CoA (-1.7)[4], Decanoyl-CoA (-1.6)[5]

Predicted Biological Function and Metabolism

The primary function of acyl-CoAs is central to energy metabolism, specifically fatty acid β-oxidation. However, the methyl group at the β-carbon of this compound sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme in the conventional β-oxidation spiral. Therefore, it is predicted to undergo an alternative metabolic pathway.

Predicted Metabolic Pathway

It is hypothesized that this compound would first undergo α-oxidation to remove the C1 carboxyl group (as CO2), thereby shifting the methyl-branched carbon to the α-position in the resulting molecule, 2-methylundecanoyl-CoA. This new acyl-CoA could then potentially proceed through β-oxidation, although the presence of the α-methyl group would still pose challenges for standard β-oxidation enzymes, likely yielding propionyl-CoA in one of the cycles.

Predicted_Metabolism_of_3_Methyldodecanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 3-MD-CoA This compound Phytanoyl-CoA_Hydroxylase_like Phytanoyl-CoA Hydroxylase-like (α-oxidation) 3-MD-CoA->Phytanoyl-CoA_Hydroxylase_like Substrate 2-Hydroxy-3-MD-CoA 2-Hydroxy-3-methyldodecanoyl-CoA Phytanoyl-CoA_Hydroxylase_like->2-Hydroxy-3-MD-CoA 2-Oxo-3-MD-CoA 2-Oxo-3-methyldodecanoyl-CoA 2-Hydroxy-3-MD-CoA->2-Oxo-3-MD-CoA Pristanoyl-CoA_like 2-Methylundecanoyl-CoA (Pristanoyl-CoA analog) 2-Oxo-3-MD-CoA->Pristanoyl-CoA_like + CO2 Beta_Oxidation β-Oxidation Cycles Pristanoyl-CoA_like->Beta_Oxidation Transported from Peroxisome Propionyl-CoA Propionyl-CoA Beta_Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA Acetyl-CoA->TCA_Cycle

Predicted metabolic pathway of this compound.

Hypothetical Experimental Protocols

To characterize the structure and function of this compound, a combination of chemical synthesis and biochemical assays would be required.

Chemo-enzymatic Synthesis of this compound

A generalized protocol for the synthesis of a novel acyl-CoA, adapted from established methods, is presented below.

Objective: To synthesize this compound from 3-methyldodecanoic acid and Coenzyme A.

Materials:

  • 3-methyldodecanoic acid

  • Coenzyme A (Li salt)

  • N,N'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • HPLC-grade water

  • Liquid nitrogen

Protocol:

  • Activation of the Fatty Acid:

    • Dissolve 4 equivalents of CDI in anhydrous THF.

    • Add 4.8 equivalents of 3-methyldodecanoic acid to the CDI solution.

    • Stir the reaction mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Thioesterification with Coenzyme A:

    • Dissolve 1 equivalent of Coenzyme A in 0.5 M NaHCO3 solution.

    • Add the Coenzyme A solution to the acyl-imidazole reaction mixture.

    • Stir for 45 minutes at room temperature.

  • Quenching and Lyophilization:

    • Flash-freeze the reaction mixture in liquid nitrogen.

    • Lyophilize the sample overnight to remove solvents.

  • Purification and Analysis:

    • Re-dissolve the lyophilized powder in HPLC-grade water.

    • Purify the this compound using reverse-phase HPLC.

    • Confirm the identity and purity of the product by LC-MS/MS analysis.

Experimental Workflow for Functional Analysis

The following workflow outlines the key steps to investigate the metabolic fate of the synthesized this compound.

Experimental_Workflow Start Synthesized This compound Incubation Incubate with: - Isolated Mitochondria - Peroxisomal Fractions - Purified Candidate Enzymes Start->Incubation Extraction Metabolite Extraction (e.g., Folch Method) Incubation->Extraction Enzyme_Kinetics Enzyme Kinetic Studies (Km, Vmax) Incubation->Enzyme_Kinetics Analysis LC-MS/MS Analysis Extraction->Analysis Identification Identify and Quantify Metabolic Intermediates Analysis->Identification Pathway_Elucidation Pathway Elucidation Identification->Pathway_Elucidation Conclusion Determine Metabolic Fate and Enzyme Specificity Pathway_Elucidation->Conclusion Enzyme_Kinetics->Conclusion

Workflow for the functional analysis of this compound.

Conclusion

While direct experimental data on this compound is currently lacking in the scientific literature, its structure strongly suggests a role in lipid metabolism. The presence of a methyl group at the β-carbon is a critical feature that likely necessitates an alternative catabolic pathway to the standard β-oxidation spiral, probably involving an initial α-oxidation step in the peroxisomes. The synthesis and subsequent biochemical analysis of this molecule would be required to confirm these predictions and to fully elucidate its biological significance. Such studies would contribute to a deeper understanding of the metabolism of branched-chain fatty acids, which have diverse physiological roles and implications in metabolic diseases.

References

The Enigmatic Role of 3-Methyldodecanoyl-CoA: A Technical Guide to its Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldodecanoyl-CoA is a branched-chain acyl-CoA whose biological significance is intrinsically linked to the metabolic pathways governing lipid homeostasis. Due to the presence of a methyl group on its third carbon (β-carbon), it cannot be processed through the conventional β-oxidation pathway. Instead, its catabolism is relegated to the peroxisomal α-oxidation machinery, a critical pathway for the degradation of branched-chain fatty acids. This technical guide delineates the hypothetical metabolic fate of this compound, drawing parallels with the well-characterized metabolism of phytanic acid. It provides a comprehensive overview of the enzymatic steps, subcellular localization, and potential physiological and pathological implications. Detailed experimental protocols and structured data tables are presented to facilitate further research into this and other β-methylated fatty acids.

Introduction: The Challenge of β-Methylated Fatty Acids

Fatty acid β-oxidation in the mitochondria is the primary pathway for energy production from straight-chain fatty acids. However, the presence of a methyl group on the β-carbon, as seen in this compound, sterically hinders the action of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in the β-oxidation spiral.[1][2] This necessitates an alternative catabolic route, namely α-oxidation, which occurs predominantly in the peroxisomes.[1][3] Understanding the metabolism of this compound is crucial for elucidating the broader mechanisms of branched-chain fatty acid metabolism and its implication in human health and disease.

The Metabolic Pathway of this compound: A Journey Through α-Oxidation

The metabolism of this compound is inferred from the established pathway for phytanic acid, a well-studied 3-methyl-branched fatty acid.[3][4][5] The process involves a series of enzymatic reactions that ultimately shorten the fatty acid by one carbon, allowing the resulting molecule to enter the β-oxidation pathway.

Peroxisomal α-Oxidation

The initial steps of this compound degradation occur within the peroxisome.[6]

  • Activation: Dodecanoic acid with a methyl group at the 3-position is first activated to this compound in the cytoplasm by an acyl-CoA synthetase.[7]

  • α-Hydroxylation: The first committed step of α-oxidation is the hydroxylation of this compound at the α-carbon to form 2-hydroxy-3-methyldodecanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA α-hydroxylase (PHYH) .[8]

  • Cleavage: The resulting 2-hydroxy-3-methyldodecanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction yields 2-methylundecanal (B89849) and formyl-CoA .[8]

  • Oxidation: The 2-methylundecanal is subsequently oxidized to 2-methylundecanoic acid by an aldehyde dehydrogenase.[1]

  • Activation for β-Oxidation: Finally, 2-methylundecanoic acid is activated to 2-methylundecanoyl-CoA , which can now proceed to β-oxidation.[9]

The Role of α-Methylacyl-CoA Racemase (AMACR)

The 2-methylundecanoyl-CoA formed exists as a racemic mixture of (2R) and (2S) stereoisomers. The enzymes of the β-oxidation pathway are specific for the (2S)-stereoisomer. α-Methylacyl-CoA racemase (AMACR) , located in both peroxisomes and mitochondria, catalyzes the epimerization of (2R)-methyl-branched-chain acyl-CoAs to their (2S) counterparts, thereby enabling their complete degradation.[10][11][12]

Subsequent β-Oxidation

Following the action of AMACR, (2S)-2-methylundecanoyl-CoA can be degraded via peroxisomal β-oxidation. This pathway involves a distinct set of enzymes compared to mitochondrial β-oxidation and typically shortens the fatty acid chain until it is of medium length, at which point it can be transported to the mitochondria for complete oxidation.[13][14]

Data Presentation: Enzymology of the Proposed Pathway

The following table summarizes the key enzymes involved in the proposed metabolic pathway of this compound, based on their roles in phytanic acid metabolism.

Step Enzyme Gene Substrate Product Cofactors Subcellular Location
α-Hydroxylation Phytanoyl-CoA α-hydroxylasePHYHThis compound2-Hydroxy-3-methyldodecanoyl-CoAFe²⁺, Ascorbate, α-ketoglutarate, O₂Peroxisome
Cleavage 2-Hydroxyphytanoyl-CoA lyaseHACL12-Hydroxy-3-methyldodecanoyl-CoA2-Methylundecanal + Formyl-CoAThiamine pyrophosphate (TPP), Mg²⁺Peroxisome
Oxidation Aldehyde DehydrogenaseALDH family2-Methylundecanal2-Methylundecanoic acidNAD⁺Peroxisome/Cytosol
Racemization α-Methylacyl-CoA racemaseAMACR(2R)-2-Methylundecanoyl-CoA(2S)-2-Methylundecanoyl-CoA-Peroxisome, Mitochondria

Experimental Protocols

Investigating the metabolism of this compound would involve techniques analogous to those used for studying phytanic acid metabolism.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of enzymes involved in this compound metabolism.

Protocol for Phytanoyl-CoA α-hydroxylase (PHYH) Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 5 mM α-ketoglutarate, 2.5 mM ascorbate, 50 µM FeSO₄, 100 µg/mL catalase, and 50 µM of synthesized this compound.

  • Enzyme Source: Use purified recombinant PHYH or a peroxisomal fraction isolated from cultured cells or tissue homogenates.

  • Initiation: Start the reaction by adding the enzyme source to the pre-warmed reaction mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Analysis: Analyze the formation of 2-hydroxy-3-methyldodecanoyl-CoA using liquid chromatography-mass spectrometry (LC-MS).

Cellular Metabolism Studies

Objective: To trace the metabolic fate of 3-methyldodecanoic acid in cultured cells.

Protocol:

  • Cell Culture: Culture human fibroblasts or hepatocytes in appropriate media.

  • Labeling: Supplement the culture medium with a stable isotope-labeled version of 3-methyldodecanoic acid (e.g., ¹³C- or ²H-labeled).

  • Incubation: Incubate the cells for a specified time course (e.g., 24, 48, 72 hours).

  • Metabolite Extraction: Harvest the cells and extract intracellular and secreted metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

  • Analysis: Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) or LC-MS to identify and quantify labeled downstream metabolites such as 2-methylundecanoic acid and shorter-chain fatty acids.

Visualization of Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathway and a general experimental workflow for studying this compound metabolism.

metabolic_pathway cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome 3-Methyldodecanoic_Acid 3-Methyldodecanoic_Acid 3-Methyldodecanoyl-CoA_Cytoplasm This compound 3-Methyldodecanoic_Acid->3-Methyldodecanoyl-CoA_Cytoplasm Acyl-CoA Synthetase 3-Methyldodecanoyl-CoA_Peroxisome This compound 3-Methyldodecanoyl-CoA_Cytoplasm->3-Methyldodecanoyl-CoA_Peroxisome Transport 2-Hydroxy-3-methyldodecanoyl-CoA 2-Hydroxy-3-methyldodecanoyl-CoA 3-Methyldodecanoyl-CoA_Peroxisome->2-Hydroxy-3-methyldodecanoyl-CoA PHYH 2-Methylundecanal 2-Methylundecanal 2-Hydroxy-3-methyldodecanoyl-CoA->2-Methylundecanal 2-HPCL Formyl-CoA Formyl-CoA 2-Hydroxy-3-methyldodecanoyl-CoA->Formyl-CoA 2-HPCL 2-Methylundecanoic_Acid 2-Methylundecanoic Acid 2-Methylundecanal->2-Methylundecanoic_Acid ALDH 2-Methylundecanoyl-CoA (2R,S)-2-Methylundecanoyl-CoA 2-Methylundecanoic_Acid->2-Methylundecanoyl-CoA S-2-Methylundecanoyl-CoA (2S)-2-Methylundecanoyl-CoA 2-Methylundecanoyl-CoA->S-2-Methylundecanoyl-CoA AMACR Beta-Oxidation Beta-Oxidation S-2-Methylundecanoyl-CoA->Beta-Oxidation Peroxisomal Beta-Oxidation

Caption: Proposed metabolic pathway of this compound via peroxisomal α-oxidation.

experimental_workflow Start Start: Hypothesis on This compound Metabolism Synthesis Synthesize Labeled 3-Methyldodecanoic Acid Start->Synthesis Incubation Incubate Cells with Labeled Substrate Synthesis->Incubation Cell_Culture Culture Human Fibroblasts/Hepatocytes Cell_Culture->Incubation Metabolite_Extraction Extract Intra- and Extra-cellular Metabolites Incubation->Metabolite_Extraction Analysis Analyze Metabolites by GC-MS / LC-MS Metabolite_Extraction->Analysis Data_Interpretation Identify and Quantify Metabolic Products Analysis->Data_Interpretation Conclusion Elucidate Metabolic Fate Data_Interpretation->Conclusion

Caption: General experimental workflow for studying the metabolism of this compound.

Potential Physiological and Pathological Roles

The primary role of this compound metabolism is likely detoxification and energy production from dietary branched-chain fatty acids. Inability to metabolize such fatty acids can lead to their accumulation, which is associated with several inherited metabolic disorders.

  • Refsum Disease: This disorder is caused by a deficiency in PHYH, leading to the accumulation of phytanic acid and severe neurological symptoms.[1][15] A similar pathology could be hypothesized for a deficiency in an enzyme responsible for this compound metabolism.

  • AMACR Deficiency: Mutations in the AMACR gene lead to the accumulation of pristanic acid and other 2-methyl-branched fatty acids, resulting in adult-onset sensory motor neuropathy and other neurological problems.[11][12][16]

Conclusion and Future Directions

While direct experimental evidence for the biological role of this compound is currently lacking, its structural similarity to phytanic acid provides a strong basis for a hypothetical metabolic pathway involving peroxisomal α-oxidation. Further research, employing the experimental strategies outlined in this guide, is necessary to confirm this proposed pathway and to elucidate the specific enzymes and transporters involved. Such studies will not only enhance our understanding of branched-chain fatty acid metabolism but may also provide insights into the pathophysiology of related metabolic disorders and open avenues for the development of novel therapeutic interventions. The potential for other cellular roles, such as signaling, also warrants investigation, given the emerging functions of other fatty acid metabolites.

References

The Metabolic Crossroads of 3-Methyldodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldodecanoyl-CoA is a branched-chain fatty acyl-CoA whose metabolic fate is intricately linked to specialized peroxisomal enzymatic pathways. Due to the presence of a methyl group at the β-carbon (C3), it cannot be processed by the conventional mitochondrial β-oxidation spiral. This technical guide delineates the putative metabolic pathway of this compound, drawing upon established knowledge of the metabolism of similar 3-methyl-branched fatty acids, such as phytanic acid. The core metabolic route involves an initial peroxisomal α-oxidation to remove the blocking methyl group, followed by subsequent rounds of peroxisomal and mitochondrial β-oxidation. This document provides a comprehensive overview of the enzymatic reactions, relevant quantitative data from analogous substrates, detailed experimental protocols for pathway investigation, and visual representations of the metabolic and experimental workflows. Understanding this pathway is crucial for research into rare metabolic disorders and for the development of therapeutic interventions targeting fatty acid metabolism.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily derived from dairy products and ruminant fats. While most fatty acids are metabolized through the well-characterized β-oxidation pathway in the mitochondria, those with methyl substitutions at odd-numbered carbons, such as this compound, present a metabolic challenge. The methyl group at the β-position sterically hinders the action of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in the β-oxidation cycle. Consequently, cells employ an alternative strategy, peroxisomal α-oxidation, to circumvent this metabolic roadblock. This process involves the removal of a single carbon atom from the carboxyl end, thereby shifting the methyl group to the α-position and rendering the molecule amenable to subsequent β-oxidation. Dysregulation of this pathway can lead to the accumulation of toxic branched-chain fatty acids, resulting in severe neurological and developmental disorders. This guide provides an in-depth exploration of the metabolic pathway of this compound, offering valuable insights for researchers in metabolic diseases and drug development.

The Metabolic Pathway of this compound

The metabolism of this compound is a multi-compartmental process, initiating in the peroxisome with α-oxidation and concluding with β-oxidation in both peroxisomes and mitochondria.

Peroxisomal α-Oxidation

The initial and critical phase of this compound metabolism is α-oxidation, which occurs within the peroxisome and consists of four key enzymatic steps:

  • Activation: 3-Methyldodecanoic acid is first activated to its coenzyme A (CoA) ester, this compound, by a long-chain acyl-CoA synthetase. This reaction is ATP-dependent.

  • 2-Hydroxylation: The pivotal step in bypassing the β-methyl block is the hydroxylation of this compound at the α-carbon (C2) to form 2-hydroxy-3-methyldodecanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PAHX) , an iron and 2-oxoglutarate-dependent dioxygenase.

  • Cleavage: The resulting 2-hydroxy-3-methyldodecanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction yields two products: a C11 aldehyde, 2-methylundecanal (B89849) , and formyl-CoA . Formyl-CoA is subsequently hydrolyzed to formate (B1220265).

  • Dehydrogenation: The 2-methylundecanal is oxidized to its corresponding carboxylic acid, 2-methylundecanoic acid , by an aldehyde dehydrogenase.

The product of α-oxidation, 2-methylundecanoic acid, now has a methyl group at the α-position, making it a suitable substrate for the next phase of degradation, β-oxidation.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome 3-Methyldodecanoic_Acid 3-Methyldodecanoic Acid This compound This compound 3-Methyldodecanoic_Acid->this compound Long-chain Acyl-CoA Synthetase (ATP, CoA) 2-Hydroxy-3-methyldodecanoyl-CoA 2-Hydroxy-3-methyldodecanoyl-CoA This compound->2-Hydroxy-3-methyldodecanoyl-CoA Phytanoyl-CoA Hydroxylase (PAHX) (Fe2+, 2-oxoglutarate, O2) 2-Methylundecanal 2-Methylundecanal 2-Hydroxy-3-methyldodecanoyl-CoA->2-Methylundecanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) (TPP, Mg2+) Formyl-CoA Formyl-CoA 2-Hydroxy-3-methyldodecanoyl-CoA->Formyl-CoA 2-Methylundecanoic_Acid 2-Methylundecanoic Acid 2-Methylundecanal->2-Methylundecanoic_Acid Aldehyde Dehydrogenase (NAD+) Formate Formate Formyl-CoA->Formate

Figure 1. Peroxisomal α-oxidation of this compound.
β-Oxidation of 2-Methylundecanoyl-CoA

Following its formation, 2-methylundecanoic acid is activated to 2-methylundecanoyl-CoA and subsequently undergoes β-oxidation. Due to the α-methyl group, this process also has unique features compared to the oxidation of straight-chain fatty acids. The β-oxidation of 2-methyl-branched acyl-CoAs occurs in both peroxisomes and mitochondria.

The first cycle of β-oxidation of 2-methylundecanoyl-CoA will yield propionyl-CoA (a three-carbon unit) and decanoyl-CoA (a ten-carbon straight-chain acyl-CoA). Subsequent cycles of β-oxidation of decanoyl-CoA will proceed in the standard manner, yielding acetyl-CoA in each round.

Beta_Oxidation_Pathway cluster_peroxisome_mitochondria Peroxisome / Mitochondria 2-Methylundecanoyl-CoA 2-Methylundecanoyl-CoA Propionyl-CoA Propionyl-CoA 2-Methylundecanoyl-CoA->Propionyl-CoA β-Oxidation Cycle 1 Decanoyl-CoA Decanoyl-CoA 2-Methylundecanoyl-CoA->Decanoyl-CoA Acetyl-CoA Acetyl-CoA Decanoyl-CoA->Acetyl-CoA β-Oxidation Cycles

Figure 2. β-oxidation of the product of α-oxidation.
Alternative Pathway: ω-Oxidation

A minor alternative pathway for the metabolism of some fatty acids is ω-oxidation, which occurs in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl (ω) carbon. While it is a less significant route for most fatty acids, it can become more active when β-oxidation is impaired. It is conceivable that this compound could be a substrate for ω-oxidation, leading to the formation of a dicarboxylic acid, although this is likely a minor metabolic fate.

Quantitative Data

Table 1: Putative Kinetic Parameters for Enzymes in this compound Metabolism (based on analogous substrates)

EnzymeSubstrate (Analog)Km (µM)Vmax (nmol/min/mg)Source
Phytanoyl-CoA HydroxylasePhytanoyl-CoA~50Not reportedFoulon et al. (2003), J. Lipid Res.
2-Hydroxyphytanoyl-CoA Lyase2-Hydroxy-3-methylhexadecanoyl-CoANot reportedNot reportedFoulon et al. (1999), Proc. Natl. Acad. Sci. USA

Note: The provided Km value is an approximation based on the substrate concentration at which enzyme activity plateaus. Vmax values are highly dependent on the specific experimental conditions and enzyme preparation.

Experimental Protocols

Investigating the metabolic pathway of this compound requires a combination of techniques, from the isolation of relevant organelles to specific enzymatic assays and advanced analytical methods.

Isolation of Peroxisomes

Objective: To isolate a fraction enriched in peroxisomes from tissue or cell culture for subsequent enzymatic assays.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Density gradient medium (e.g., Nycodenz or Iodixanol)

  • Potter-Elvehjem homogenizer

  • Ultracentrifuge and appropriate rotors

Protocol:

  • Mince fresh tissue (e.g., rat liver) or harvest cultured cells.

  • Homogenize the sample in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Perform differential centrifugation to obtain a light mitochondrial fraction, which is enriched in peroxisomes.

  • Layer the light mitochondrial fraction onto a pre-formed density gradient (e.g., 15-35% Nycodenz).

  • Centrifuge at high speed (e.g., 100,000 x g) for a specified time (e.g., 1-2 hours).

  • Carefully collect the peroxisome-enriched fraction from the gradient.

  • Assess the purity of the fraction by measuring the activity of marker enzymes for peroxisomes (e.g., catalase) and contaminating organelles (e.g., succinate (B1194679) dehydrogenase for mitochondria).

Peroxisome_Isolation_Workflow Start Start: Tissue/Cells Homogenization Homogenization in Sucrose Buffer Start->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Light_Mitochondrial_Fraction Collect Light Mitochondrial Fraction (Peroxisome Enriched) Differential_Centrifugation->Light_Mitochondrial_Fraction Density_Gradient_Centrifugation Density Gradient Centrifugation (Nycodenz/Iodixanol) Light_Mitochondrial_Fraction->Density_Gradient_Centrifugation Collect_Peroxisome_Fraction Collect Peroxisome Fraction Density_Gradient_Centrifugation->Collect_Peroxisome_Fraction Purity_Assessment Assess Purity (Marker Enzyme Assays) Collect_Peroxisome_Fraction->Purity_Assessment End Isolated Peroxisomes Purity_Assessment->End

Figure 3. Experimental workflow for the isolation of peroxisomes.
Phytanoyl-CoA Hydroxylase (PAHX) Assay

Objective: To measure the activity of PAHX by quantifying the conversion of a 3-methylacyl-CoA to its 2-hydroxy derivative.

Materials:

  • Purified recombinant PAHX or peroxisomal fraction

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • [1-14C]-labeled this compound (substrate)

  • Cofactors: FeSO4, 2-oxoglutarate, ascorbate

  • Quenching solution (e.g., strong acid)

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing assay buffer, cofactors, and the enzyme source.

  • Pre-incubate the mixture at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate for a defined period, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Extract the substrate and product using an organic solvent.

  • Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled product formed using a scintillation counter.

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Assay

Objective: To measure the activity of HACL1 by detecting the cleavage of a 2-hydroxy-3-methylacyl-CoA.

Materials:

  • Purified recombinant HACL1 or peroxisomal fraction

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 2-hydroxy-3-methyldodecanoyl-CoA (substrate)

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl2

  • Derivatizing agent for aldehydes (e.g., dinitrophenylhydrazine)

  • Spectrophotometer or HPLC system

Protocol:

  • Prepare a reaction mixture containing assay buffer, cofactors, and the enzyme source.

  • Pre-incubate the mixture at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate.

  • Incubate for a defined period.

  • Stop the reaction and derivatize the aldehyde product (2-methylundecanal).

  • Quantify the derivatized aldehyde using spectrophotometry or HPLC with a suitable detector.

  • Alternatively, the formation of formate from formyl-CoA can be measured using an enzymatic assay.

Analysis of Metabolites by Mass Spectrometry

Objective: To identify and quantify this compound and its metabolites in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standards (e.g., deuterated analogs)

  • Extraction solvents (e.g., methanol, chloroform)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Spike the biological sample with internal standards.

  • Extract the lipids and acyl-CoAs using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Separate the analytes using reversed-phase liquid chromatography.

  • Detect and quantify the target molecules using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Construct a calibration curve using known concentrations of standards to determine the absolute concentration of the metabolites.

Conclusion

The metabolic pathway of this compound is a crucial process for the detoxification and energy production from 3-methyl-branched fatty acids. Its reliance on the peroxisomal α-oxidation machinery highlights the metabolic versatility of this organelle. While significant progress has been made in understanding the metabolism of the archetypal 3-methyl-branched fatty acid, phytanic acid, further research is needed to fully characterize the enzymes and intermediates involved in the degradation of shorter-chain analogs like this compound. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for future investigations in this area, which will be instrumental in advancing our understanding of branched-chain fatty acid metabolism and its implications for human health and disease.

The Peroxisomal Alpha-Oxidation of 3-Methyldodecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the metabolism of 3-methyldodecanoyl-CoA is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established principles of fatty acid alpha-oxidation, primarily extrapolating from the metabolism of other 3-methyl-branched fatty acids like phytanic acid.

Introduction

This compound is a C13 acyl-CoA thioester with a methyl group at the beta-position (C3). This structural feature prevents its degradation through the conventional mitochondrial beta-oxidation pathway. Instead, 3-methyl-branched fatty acids are metabolized in the peroxisomes via a process known as alpha-oxidation, which involves the removal of a single carbon atom from the carboxyl end. This pathway is of significant interest to researchers in metabolic diseases, particularly in the context of Refsum disease, an autosomal recessive disorder characterized by the accumulation of phytanic acid due to defects in the alpha-oxidation pathway.[1][2][3] Understanding the metabolism of this compound and other 3-methyl-branched fatty acids is crucial for elucidating the pathophysiology of such disorders and for the development of potential therapeutic interventions.

The Alpha-Oxidation Pathway of 3-Methyl-Branched Fatty Acyl-CoAs

The alpha-oxidation of this compound is predicted to occur entirely within the peroxisomes and proceeds through a series of enzymatic steps:[4][5]

  • Activation: 3-Methyldodecanoic acid is first activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. This reaction requires ATP and CoA.[4]

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent dioxygenase, catalyzes the hydroxylation of this compound at the alpha-carbon (C2) to form 2-hydroxy-3-methyldodecanoyl-CoA.[4][6] This enzyme exhibits broad substrate specificity and is known to act on 3-methylacyl-CoA esters with chain lengths down to seven carbons.[5]

  • Cleavage: The resulting 2-hydroxy-3-methyldodecanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction yields formyl-CoA and an aldehyde with one less carbon, 2-methylundecanal (B89849).[4][7]

  • Dehydrogenation: The 2-methylundecanal is then oxidized to 2-methylundecanoic acid by an aldehyde dehydrogenase.[4]

  • Beta-Oxidation: The resulting 2-methylundecanoic acid, now lacking the beta-methyl branch that hindered beta-oxidation, can be activated to its CoA ester and subsequently enter the beta-oxidation pathway for further degradation.

Alpha_Oxidation_Pathway

Quantitative Data

While specific kinetic parameters for the enzymes of the alpha-oxidation pathway with this compound as a substrate are not available, data from studies on related 3-methyl-branched fatty acids provide valuable insights.

EnzymeSubstrateKmVmax/ActivityOrganism/SourceReference
Phytanoyl-CoA Hydroxylase (PHYH)Racemic 3-methylhexadecanoyl-CoANot ReportedEqually well hydroxylated as phytanoyl-CoAHuman (recombinant)[6]
Phytanoyl-CoA Hydroxylase (PHYH)3-methylacyl-CoA esters (C7-C16)Not ReportedActiveHuman (recombinant)[5]
2-Hydroxyphytanoyl-CoA Lyase (HACL1)2-hydroxy-3-methylhexadecanoyl-CoA15 µMNot ReportedRat Liver (purified)[7]

Experimental Protocols

The following sections outline detailed methodologies for the investigation of this compound metabolism. These protocols are based on established methods for studying other fatty acids and can be adapted for this specific molecule.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3-methyldodecanoic acid for use in enzymatic assays.

Materials:

  • 3-Methyldodecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 3-methyldodecanoic acid (e.g., 1 mM), CoA (e.g., 1.2 mM), ATP (e.g., 5 mM), MgCl₂ (e.g., 5 mM), and DTT (e.g., 2 mM) in Tris-HCl buffer (100 mM, pH 7.5).

  • Enzymatic Reaction: Initiate the reaction by adding acyl-CoA synthetase (e.g., 0.1 U). Incubate the mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

  • Purification: Centrifuge the mixture to pellet the precipitated protein. The supernatant containing the synthesized this compound can be purified by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the synthesized this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Synthesis_Workflow

Protocol 2: In Vitro Alpha-Oxidation Assay

Objective: To measure the alpha-oxidation of this compound using isolated peroxisomes or recombinant enzymes.

Materials:

  • Isolated peroxisomes (from rat liver or cultured cells) or recombinant PHYH and HACL1 enzymes.

  • Synthesized this compound (radiolabeled or unlabeled)

  • 2-Oxoglutarate

  • FeSO₄

  • Ascorbic acid

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • NAD⁺

  • Aldehyde dehydrogenase

  • Reaction buffer (e.g., MOPS or Tris-HCl, pH 7.4)

  • LC-MS/MS system

Procedure:

  • Peroxisome Isolation (if applicable): Isolate peroxisomes from rat liver or cultured cells using differential and density gradient centrifugation as previously described.[1]

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate (e.g., 1 mM), FeSO₄ (e.g., 50 µM), ascorbic acid (e.g., 1 mM), TPP (e.g., 0.2 mM), MgCl₂ (e.g., 2 mM), and NAD⁺ (e.g., 1 mM).

  • Enzyme/Organelle Addition: Add either the isolated peroxisomes or the purified recombinant PHYH and HACL1 enzymes, along with aldehyde dehydrogenase.

  • Substrate Addition: Initiate the reaction by adding this compound (e.g., 50 µM).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Sample Preparation for Analysis: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard). Centrifuge to remove protein.

  • Metabolite Analysis: Analyze the supernatant for the presence and quantity of alpha-oxidation products (2-hydroxy-3-methyldodecanoyl-CoA, 2-methylundecanal, and 2-methylundecanoic acid) using a validated LC-MS/MS method.[8]

Assay_Workflow

Conclusion

While direct research on this compound is not extensive, the established knowledge of the peroxisomal alpha-oxidation pathway for 3-methyl-branched fatty acids provides a robust framework for predicting its metabolic fate. The broad substrate specificity of key enzymes like phytanoyl-CoA hydroxylase strongly suggests that this compound is a substrate for this pathway. The experimental protocols outlined in this guide offer a starting point for researchers to empirically investigate the metabolism of this and other novel 3-methyl-branched fatty acids. Further research in this area will be invaluable for a deeper understanding of fatty acid metabolism and its associated disorders, potentially paving the way for new diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-methyldodecanoyl-CoA is limited in publicly available literature. The following guide is a comprehensive overview based on the known properties of structurally similar long-chain and branched-chain acyl-CoA molecules. All quantitative data should be considered as estimations and require experimental validation.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A molecule. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism and energy production.[1] The presence of a methyl group on the acyl chain introduces structural complexity that influences its metabolic fate and physical properties compared to its straight-chain counterpart, dodecanoyl-CoA. This guide provides a detailed summary of the estimated physical and chemical properties of this compound, outlines relevant experimental protocols for its study, and discusses its probable metabolic context.

Estimated Physical and Chemical Properties

The introduction of a methyl group at the third carbon position of the dodecanoyl chain is expected to have a minor impact on the overall physicochemical properties compared to dodecanoyl-CoA (lauroyl-CoA). The properties of long-chain acyl-CoAs are dominated by the large coenzyme A moiety and the long hydrocarbon tail.[2]

Table 1: Estimated Physical and Chemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Chemical Formula C34H60N7O17P3SBased on the structure of Coenzyme A and a 3-methyldodecanoyl group.
Molecular Weight ~963.87 g/mol Calculated based on the chemical formula. Dodecanoyl-CoA has a molecular weight of 949.84 g/mol .[3]
Appearance Likely a white or off-white solid.General property of similar acyl-CoA compounds.[2]
Solubility Sparingly soluble in water, forming micelles above a critical concentration. Soluble in organic solvents like methanol (B129727) and chloroform.[2]Long-chain acyl-CoAs are amphiphilic molecules.[2]
Stability The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. Solutions should be stored frozen at low pH to minimize degradation.[2]General chemical instability of thioester bonds.
pKa Multiple pKa values due to the phosphate (B84403) and amino groups of Coenzyme A. The strongest acidic pKa is estimated to be around 0.8.Based on data for similar acyl-CoAs like decanoyl-CoA.[4]

Experimental Protocols

Due to the lack of specific protocols for this compound, the following methodologies are adapted from established procedures for other long-chain and branched-chain acyl-CoAs.

Chemical Synthesis of this compound

A common method for the synthesis of acyl-CoAs is the acylation of coenzyme A with an activated form of the corresponding fatty acid.[5]

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Workflow fatty_acid 3-Methyldodecanoic Acid activated_acid Activated 3-Methyldodecanoic Acid fatty_acid->activated_acid Activation activating_reagent Activating Reagent (e.g., N,N'-Carbonyldiimidazole) activating_reagent->activated_acid product This compound activated_acid->product Acylation coa Coenzyme A coa->product purification Purification (e.g., HPLC) product->purification final_product Purified this compound purification->final_product

A generalized workflow for the chemical synthesis of this compound.

Methodology:

  • Activation of 3-Methyldodecanoic Acid: 3-Methyldodecanoic acid is first activated to a more reactive form. This can be achieved by reacting it with an activating agent such as N,N'-carbonyldiimidazole (CDI) in an anhydrous organic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding acyl-imidazole.

  • Acylation of Coenzyme A: A solution of coenzyme A (in its free acid or salt form) in a suitable buffer (e.g., sodium bicarbonate, pH ~8) is added to the activated 3-methyldodecanoic acid. The reaction mixture is stirred at room temperature to allow for the formation of the thioester bond.

  • Purification: The resulting this compound is then purified from the reaction mixture. A common and effective method is reversed-phase high-performance liquid chromatography (RP-HPLC). The purification can be monitored by UV detection at 260 nm, which corresponds to the absorbance of the adenine (B156593) moiety of coenzyme A.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as mass spectrometry (MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Quantification of this compound

The quantification of long-chain acyl-CoAs in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6][7][8]

Workflow for the Quantification of this compound

G cluster_quantification Quantification Workflow sample Biological Sample (e.g., Tissue, Cells) extraction Extraction of Acyl-CoAs sample->extraction lc LC Separation (Reversed-Phase) extraction->lc msms MS/MS Detection lc->msms data_analysis Data Analysis msms->data_analysis quantification Quantification data_analysis->quantification

A generalized workflow for the quantification of this compound.

Methodology:

  • Sample Preparation: Biological samples (e.g., tissue homogenates, cell lysates) are subjected to an extraction procedure to isolate the acyl-CoA fraction. This often involves precipitation of proteins and extraction with organic solvents.[8]

  • Liquid Chromatography (LC) Separation: The extracted acyl-CoAs are separated using reversed-phase HPLC. A C18 column is commonly used with a gradient elution of a mobile phase containing an ion-pairing agent (e.g., triethylamine) or at a high pH to achieve good separation of the different acyl-CoA species.[6]

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Quantification is typically performed in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion corresponding to this compound and monitoring for a specific product ion generated by collision-induced dissociation. A common neutral loss of 507 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety, can be used for profiling of acyl-CoAs.[6]

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample).

Metabolic Pathways

Branched-chain fatty acids are found in various organisms and are metabolized through pathways that can differ from those of straight-chain fatty acids.[9] The presence of a methyl group at an odd-numbered carbon, as in 3-methyldodecanoic acid, means it cannot be a direct substrate for the initial steps of standard β-oxidation. It is likely that this compound undergoes a modified β-oxidation pathway.

Proposed Metabolic Pathway for this compound

G cluster_metabolism Proposed Metabolic Pathway start This compound racemase α-Methylacyl-CoA Racemase start->racemase beta_oxidation β-Oxidation Cycles racemase->beta_oxidation propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle propionyl_coa->tca via Succinyl-CoA acetyl_coa->tca

A proposed metabolic pathway for this compound.

Metabolic Fate:

  • Activation: 3-Methyldodecanoic acid is first activated to this compound in an ATP-dependent reaction catalyzed by an acyl-CoA synthetase.[10]

  • Epimerization: The (3S)-stereoisomer of a 3-methyl-branched acyl-CoA is not a substrate for the next enzyme in the β-oxidation pathway. Therefore, an α-methylacyl-CoA racemase is required to convert the (3S)-epimer to the (2R)-epimer, which can then be further metabolized.[11]

  • β-Oxidation: The (2R)-3-methyldodecanoyl-CoA can then enter the β-oxidation spiral. Each cycle of β-oxidation will release one molecule of acetyl-CoA, except for the final cycle which will yield propionyl-CoA due to the methyl branch.

  • Further Metabolism: The acetyl-CoA produced can enter the citric acid (TCA) cycle for energy production. The propionyl-CoA is converted to succinyl-CoA, which can also enter the TCA cycle.

Conclusion

While direct experimental data on this compound is scarce, a robust understanding of its properties and biological roles can be inferred from the extensive knowledge of other long-chain and branched-chain acyl-CoAs. The methodologies for synthesis and quantification are well-established for this class of molecules and can be readily adapted. The proposed metabolic pathway provides a logical framework for its catabolism. Further research is warranted to experimentally validate these estimations and to fully elucidate the specific biological functions of this compound.

References

The Elusive Metabolite: A Technical Guide to 3-Methyldodecanoyl-CoA in Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-methyldodecanoyl-CoA, a branched-chain acyl-coenzyme A thioester. Due to the limited direct research on this specific molecule, this guide synthesizes information from closely related compounds to infer its metabolic significance, potential biological roles, and analytical methodologies. The content presented herein is intended to serve as a foundational resource to stimulate further investigation into the biochemistry and potential therapeutic relevance of this compound.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.[1][2] They are the activated forms of fatty acids, enabling their participation in processes such as β-oxidation for energy production, synthesis of complex lipids, and protein acylation.[1][2] Branched-chain acyl-CoAs, a specific subclass, are derived from the catabolism of branched-chain amino acids (BCAAs) or from the metabolism of branched-chain fatty acids.[3][4] this compound, a 13-carbon branched-chain acyl-CoA, is a sparsely studied metabolite. This guide aims to bridge the knowledge gap by extrapolating from the known metabolism of similar molecules to propose its likely functions and metabolic fate across different biological systems.

Inferred Metabolic Pathways of this compound

While direct experimental evidence for the metabolic pathways involving this compound is scarce, its structure suggests its participation in pathways analogous to those for other branched-chain and long-chain fatty acyl-CoAs.

Catabolism in Mammals

In mammals, the breakdown of branched-chain acyl-CoAs typically occurs in the mitochondria and involves a series of enzymatic reactions.[4] The presence of a methyl group at the β-carbon (position 3) prevents direct entry into the standard β-oxidation pathway. Therefore, its catabolism is likely to proceed through a modified β-oxidation pathway, similar to that for other β-methylated fatty acids.

A plausible catabolic pathway for this compound in mammals is depicted below. This pathway is inferred from the known metabolism of other branched-chain fatty acids.

mammalian_catabolism cluster_activation Cytosolic Activation cluster_mitochondrion Mitochondrial Matrix 3-Methyldodecanoic_Acid 3-Methyldodecanoic Acid 3-Methyldodecanoyl_CoA This compound 3-Methyldodecanoic_Acid->3-Methyldodecanoyl_CoA Acyl-CoA Synthetase 3-Methyl-trans-2-dodecenoyl-CoA 3-Methyl-trans-2-dodecenoyl-CoA 3-Methyldodecanoyl_CoA->3-Methyl-trans-2-dodecenoyl-CoA Acyl-CoA Dehydrogenase Prisenoyl_CoA Prisenoyl-CoA 3-Hydroxy-3-methyldodecanoyl-CoA 3-Hydroxy-3-methyldodecanoyl-CoA 3-Methyl-trans-2-dodecenoyl-CoA->3-Hydroxy-3-methyldodecanoyl-CoA Enoyl-CoA Hydratase 3-Methyl-3-hydroxyacyl-CoA 3-Methyl-3-hydroxyacyl-CoA 3-Hydroxy-3-methyldodecanoyl-CoA->3-Methyl-3-hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA 3-Methyl-3-hydroxyacyl-CoA->Propionyl_CoA Thiolase Decanoyl_CoA Decanoyl-CoA 3-Methyl-3-hydroxyacyl-CoA->Decanoyl_CoA Thiolase TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Beta_Oxidation Further β-oxidation Decanoyl_CoA->Beta_Oxidation

Caption: Inferred mammalian catabolic pathway of this compound.

Role in Bacterial Metabolism

In bacteria, branched-chain fatty acids are integral components of cell membranes, influencing their fluidity and permeability. Mycobacterium tuberculosis, for instance, possesses a complex lipid metabolism and utilizes host-derived fatty acids and cholesterol for its survival.[5][6] It is plausible that this compound could be an intermediate in the synthesis of branched-chain fatty acids in some bacterial species or could be catabolized as a carbon and energy source. The degradation pathway would likely mirror the mammalian pathway, involving specialized enzymes to handle the methyl branch.

Some bacteria are also known to produce polythioesters, and the catabolism of sulfur-containing precursor substrates can involve acyl-CoA dehydrogenase superfamily members.[7][8]

Significance in Fungi

Fungal metabolism of branched-chain amino acids, such as leucine (B10760876), is well-documented and leads to the formation of various acyl-CoA intermediates.[9][10] The catabolism of leucine produces 3-methylcrotonyl-CoA, which is further processed through a dedicated pathway.[9] While not a direct product of leucine degradation, this compound could potentially be metabolized by similar enzymatic machinery if introduced into the fungal cell. Fungi like Aspergillus nidulans serve as excellent models for studying inherited metabolic disorders in humans due to their homologous metabolic pathways.[9][10]

Involvement in Insect Pheromone Biosynthesis

Many insect sex pheromones are derived from fatty acids.[11][12][13][14] The biosynthesis of these complex molecules often involves modifications of fatty acyl-CoA precursors, including desaturation, chain shortening via β-oxidation, reduction, and acetylation.[11][13] Branched-chain fatty acyl-CoAs can serve as precursors for methyl-branched pheromones. It is conceivable that this compound could be a precursor or an intermediate in the biosynthesis of specific pheromones in certain insect species. The chain length and the position of the methyl group are critical determinants of pheromone specificity.

Quantitative Data

Table 1: Representative Concentrations of Various Acyl-CoAs in Mammalian Tissues

Acyl-CoA SpeciesTissueConcentration (pmol/mg tissue wet weight)Reference
Acetyl-CoAMouse Heart5.77[15]
Propionyl-CoAMouse Heart0.476[15]
Lactoyl-CoAMouse Heart0.0172[15]

Table 2: Kinetic Parameters of Enzymes Acting on Structurally Similar Substrates

EnzymeSubstrateOrganismKm (µM)kcat (s-1)Reference
3-Methylcrotonyl-CoA Carboxylase3-Methylcrotonyl-CoAZea mays11-[16]
DmdC1 (Acyl-CoA Dehydrogenase family)Butyryl-CoARuegeria pomeroyi190.40[17]
DmdC1 (Acyl-CoA Dehydrogenase family)Valeryl-CoARuegeria pomeroyi70.48[17]
DmdC1 (Acyl-CoA Dehydrogenase family)Caproyl-CoARuegeria pomeroyi110.73[17]

Experimental Protocols

The analysis of acyl-CoAs presents analytical challenges due to their low abundance, thermal instability, and susceptibility to hydrolysis. The following protocols are adapted from established methods for the analysis of other acyl-CoAs and can be applied to the study of this compound.

Extraction of Acyl-CoAs from Biological Samples

This protocol is a generalized method for the extraction of acyl-CoAs from tissues or cells.

extraction_workflow Sample Tissue/Cell Sample (Flash-frozen) Homogenization Homogenize in 2.5% Sulfosalicylic Acid (SSA) containing Internal Standard Sample->Homogenization Vortex Vortex vigorously Homogenization->Vortex Centrifugation Centrifuge to pellet protein Vortex->Centrifugation Supernatant Collect supernatant containing Acyl-CoAs Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for the extraction of acyl-CoAs.

Detailed Steps:

  • Sample Preparation: Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen sample in an ice-cold solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a ¹³C-labeled or odd-chain acyl-CoA not expected to be in the sample).[18] The acidic conditions help to precipitate proteins and stabilize the acyl-CoA thioesters.

  • Protein Precipitation: Vortex the homogenate vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, for subsequent analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[1][18]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute acyl-CoAs of varying chain lengths.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Maintained at a controlled temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For quantification, a specific precursor-to-product ion transition for this compound would be monitored. The precursor ion would be the [M+H]⁺ ion. A characteristic product ion results from the neutral loss of the 5'-ADP moiety (507.3 Da).[18] A second, more specific product ion would be chosen for confirmation.

  • Collision Energy: Optimized for the specific MRM transition of this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized metabolite. The information presented in this technical guide, extrapolated from related molecules, suggests its potential involvement in branched-chain fatty acid metabolism, bacterial cell membrane biosynthesis, and insect pheromone production. The lack of direct research highlights a significant knowledge gap and an opportunity for novel discoveries.

Future research should focus on:

  • Chemical Synthesis: The synthesis of an analytical standard of this compound is a critical first step to enable its unambiguous identification and quantification in biological samples.[19]

  • Metabolomic Profiling: Targeted and untargeted metabolomics studies using high-resolution mass spectrometry are needed to identify and quantify this compound in various species and under different physiological conditions.

  • Enzyme Characterization: Identification and characterization of the enzymes that synthesize and degrade this compound will be crucial to elucidating its metabolic pathways.

  • Functional Studies: Investigating the biological roles of this compound, for example, its impact on membrane fluidity or its function as a signaling molecule, will provide insights into its physiological significance.

By addressing these research questions, the scientific community can begin to unravel the mysteries of this elusive metabolite and its potential implications for health and disease.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and signaling pathways. The presence of a methyl branch on the acyl chain necessitates specialized metabolic pathways, such as peroxisomal alpha-oxidation, for its degradation.[1][2] Accurate and sensitive detection and quantification of specific acyl-CoAs like this compound are crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target in various metabolic diseases.

These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a general protocol for an enzymatic assay is described.

Metabolic Significance of this compound

This compound is a substrate for the peroxisomal alpha-oxidation pathway. The methyl group at the 3-position prevents its direct entry into the mitochondrial beta-oxidation spiral.[1] Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of the fatty acid chain, allowing the remainder of the molecule to proceed through beta-oxidation.[1] This pathway is critical for the metabolism of branched-chain fatty acids derived from dietary sources. Dysregulation of this pathway can lead to the accumulation of toxic metabolites and is associated with certain metabolic disorders.[1]

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome MDC This compound HMDC 2-Hydroxy-3-methyldodecanoyl-CoA MDC->HMDC Phytanoyl-CoA Hydroxylase (PHYH) UDA 2-Methylundecanal HMDC->UDA 2-Hydroxyphytanoyl-CoA Lyase (HACL1) UDA_acid 2-Methylundecanoic Acid UDA->UDA_acid Aldehyde Dehydrogenase UDA_CoA 2-Methylundecanoyl-CoA UDA_acid->UDA_CoA Acyl-CoA Synthetase Propionyl_CoA Propionyl-CoA UDA_CoA->Propionyl_CoA Beta-Oxidation outside Further Metabolism (e.g., TCA Cycle) Propionyl_CoA->outside

Caption: Peroxisomal alpha-oxidation of this compound.

Analytical Methods

The primary methods for the sensitive and specific detection of this compound are mass spectrometry-based techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the direct quantification of acyl-CoAs from biological matrices due to its high sensitivity and specificity.[3][4]

Workflow:

LCMS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (Organic Solvent / SPE) Sample->Extraction LC LC Separation (C18 Reversed-Phase) Extraction->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: LC-MS/MS workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of medium-chain acyl-CoAs. Data for this compound is expected to be within these ranges.

ParameterTypical ValueReference
Limit of Detection (LOD) 1 - 10 fmol on column[4]
Limit of Quantification (LOQ) 5 - 50 fmol on column[4]
**Linearity (R²) **> 0.99[5]
Precision (RSD%) < 15%[6]
Accuracy / Recovery 90 - 111%[4]

Experimental Protocol: LC-MS/MS

a) Sample Preparation (Acyl-CoA Extraction)

  • Materials:

    • Biological sample (e.g., ~20-50 mg tissue, 1-5 million cells)

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

    • Extraction Solvent: Acetonitrile:Isopropanol:Water (3:1:1 v/v/v) or 10% Trichloroacetic acid (TCA)

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for TCA extraction[7]

    • Centrifuge, homogenizer

  • Procedure (Organic Solvent Extraction):

    • Homogenize the frozen tissue or cell pellet in ice-cold extraction solvent containing the internal standard.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

b) Liquid Chromatography

  • Instrumentation:

    • UHPLC or HPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • LC Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start at a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes to elute acyl-CoAs of increasing chain length.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

c) Tandem Mass Spectrometry

  • Instrumentation:

    • Triple quadrupole mass spectrometer

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[5]

      • Precursor Ion (Q1): [M+H]⁺ of this compound

      • Product Ion (Q3): [M+H-507]⁺

    • Optimize collision energy and other source parameters for the specific instrument and analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indirect method that requires the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to increase volatility.

Workflow:

GCMS_Workflow Sample Acyl-CoA Extract Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Fatty Acid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: GC-MS workflow for 3-methyldodecanoic acid analysis.

Experimental Protocol: GC-MS

a) Sample Preparation (Hydrolysis and Derivatization)

  • Materials:

    • Acyl-CoA extract (from the LC-MS/MS preparation)

    • Potassium Hydroxide (KOH) in methanol (B129727)

    • Internal Standard: Heptadecanoic acid (C17:0)

    • Hexane (B92381)

    • Derivatization reagent: Boron trifluoride (BF₃) in methanol or BSTFA

  • Procedure:

    • To the acyl-CoA extract, add the internal standard and methanolic KOH.

    • Heat at 60-100°C for 30 minutes to hydrolyze the thioester bond.

    • Cool and acidify the mixture with HCl.

    • Extract the free fatty acids with hexane.

    • Evaporate the hexane layer to dryness.

    • For FAMEs: Add BF₃-methanol and heat to convert fatty acids to fatty acid methyl esters (FAMEs).

    • Add water and extract the FAMEs with hexane.

    • The hexane layer is ready for GC-MS analysis.

b) Gas Chromatography-Mass Spectrometry

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

    • Column: Capillary column suitable for FAME analysis (e.g., DB-23, HP-5MS)

  • GC-MS Conditions:

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to separate FAMEs based on chain length and branching.

    • Ionization Mode: Electron Ionization (EI)

    • MS Detection: Scan mode to obtain full mass spectra for identification, or Selected Ion Monitoring (SIM) for targeted quantification.

Enzymatic Assay

Enzymatic assays can be used to measure the activity of enzymes that metabolize this compound, such as acyl-CoA dehydrogenases.[8][9] These assays are typically spectrophotometric and measure the reduction of an electron acceptor.

Experimental Protocol: General Acyl-CoA Dehydrogenase Assay

  • Principle: The dehydrogenation of the acyl-CoA is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric detection of the reaction rate.

  • Materials:

    • Cell or mitochondrial lysate

    • This compound (substrate)

    • Electron acceptor (e.g., Ferrocenium hexafluorophosphate, 2,6-dichlorophenolindophenol - DCPIP)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a reaction buffer containing the electron acceptor.

    • Add the cell lysate to the buffer and incubate to establish a baseline reading.

    • Initiate the reaction by adding this compound.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time.

    • The rate of change in absorbance is proportional to the enzyme activity.

Conclusion

The selection of an appropriate analytical method for the detection of this compound depends on the specific research question. LC-MS/MS offers the most sensitive and specific direct quantification. GC-MS provides an alternative for indirect analysis of the corresponding fatty acid, which can be useful for certain applications. Enzymatic assays are valuable for functional studies of related enzymes. The detailed protocols provided herein serve as a comprehensive guide for researchers to implement these techniques for the analysis of this compound in various biological contexts.

References

HPLC methods for 3-methyldodecanoyl-CoA separation

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-Based Approach for the Separation and Analysis of 3-Methyldodecanoyl-CoA

Application Note

This document outlines a robust methodology for the separation and quantification of this compound, a branched-chain long-chain acyl-coenzyme A, utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The methods described are intended for researchers, scientists, and professionals in drug development who are engaged in metabolic studies, particularly those involving fatty acid metabolism and related pathways.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The analysis of specific acyl-CoA species, such as the branched-chain this compound, is essential for understanding the regulation of these metabolic processes and for the development of therapeutic agents targeting metabolic diseases. Due to their amphipathic nature and presence in complex biological matrices at low concentrations, their separation and quantification present an analytical challenge.

The most frequently employed separation technique is reversed-phase HPLC, often enhanced with ion-pairing agents to improve the retention and peak shape of these anionic molecules.[1][2] Detection is commonly achieved by UV absorbance at 260 nm, corresponding to the adenine (B156593) moiety of the CoA molecule, or more selectively and sensitively by tandem mass spectrometry (LC-MS/MS).[3][4][5]

This application note provides a detailed protocol for two primary methods: an ion-pairing reversed-phase HPLC-UV method and a more sensitive LC-MS/MS method, suitable for the analysis of this compound in biological samples.

Chromatographic Principles

The separation is based on reversed-phase chromatography, where this compound is separated on a hydrophobic stationary phase (typically C18).[6][7] A gradient elution with an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the analytes.[8] To enhance the retention of the polar and anionic acyl-CoA, an ion-pairing reagent is added to the mobile phase. This reagent forms a neutral ion-pair with the negatively charged phosphate (B84403) groups of the CoA moiety, increasing its hydrophobicity and interaction with the stationary phase.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

This protocol is a generalized method for the extraction of acyl-CoAs from biological matrices.[8][9][10]

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Buffer: 10% Perchloric Acid (PCA) or 5% Sulfosalicylic Acid (SSA) in ice-cold deionized water

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Potassium Carbonate (K2CO3) solution, 2 M for neutralization

  • Microcentrifuge tubes

  • Homogenizer or sonicator

Procedure:

  • Sample Collection: For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.[9] For tissues, freeze-clamp the tissue in liquid nitrogen immediately after collection to quench metabolic activity.[6]

  • Homogenization: Homogenize the cell pellet or powdered frozen tissue in 500 µL of ice-cold extraction buffer containing the internal standard.

  • Protein Precipitation: Allow the sample to incubate on ice for 15-20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Neutralization (for PCA extraction): If using PCA, neutralize the extract by adding 2 M K2CO3 dropwise until the pH is between 6.0 and 7.0. The precipitated KClO4 can be removed by another centrifugation step.

  • Analysis or Storage: The clarified supernatant is ready for HPLC analysis or can be stored at -80°C.

Protocol 2: Ion-Pairing Reversed-Phase HPLC-UV Method

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 100 mM Potassium Phosphate buffer (pH 5.3) with 5 mM Tetrabutylammonium Bromide (TBAB) as the ion-pairing reagent.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 10% B (re-equilibration)

Protocol 3: LC-MS/MS Method for Enhanced Sensitivity and Specificity

Instrumentation and Columns:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B (isocratic)

    • 18.1-22 min: 5% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: The precursor ion ([M+H]+) should be determined by direct infusion of a standard. A common product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion (507 Da).[4]

  • Example MRM transitions:

    • This compound: To be determined empirically.

    • Heptadecanoyl-CoA (IS): To be determined empirically.

Data Presentation

The following tables summarize typical parameters for the HPLC methods.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 100 mM Potassium Phosphate (pH 5.3) + 5 mM TBAB
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10-90% B over 20 min
Detection UV at 260 nm
Expected Retention Time Dependent on the specific branched-chain acyl-CoA

Table 2: LC-MS/MS Method Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5-95% B over 13 min
Detection ESI+ with MRM
Precursor/Product Ions Analyte-specific (determined experimentally)

Visualizations

G cluster_prep Sample Preparation Tissue Tissue/Cell Sample Homogenize Homogenization in Extraction Buffer + IS Tissue->Homogenize Precipitate Protein Precipitation (15 min on ice) Homogenize->Precipitate Centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze

Caption: Experimental workflow for acyl-CoA extraction.

G cluster_system HPLC System cluster_logic Separation Logic MobilePhase Mobile Phase (Aqueous + Organic) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Analyte This compound (in sample) Detector UV or MS Detector Column->Detector Data Data Acquisition Detector->Data Elution Elution and Detection Separation Differential Partitioning between Mobile and Stationary Phases Analyte->Separation Injection Separation->Elution Gradient

Caption: Logical workflow of HPLC separation.

References

Application Notes and Protocols for the Quantification of 3-Methyldodecanoyl-CoA in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester that plays a role in fatty acid metabolism. As an intermediate in various metabolic pathways, the accurate quantification of this compound in cellular models is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the quantification of this compound in cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution, which is considered the gold standard for such analyses[1][2][3][4].

The methodologies outlined below are designed to provide a robust and reproducible framework for researchers. Key aspects of this protocol include cell culture and harvesting, efficient extraction of long-chain acyl-CoAs, and sensitive detection by mass spectrometry.

Signaling Pathways and Metabolic Context

Long-chain fatty acids enter cells through various mechanisms, including passive diffusion and protein-mediated transport[5][6]. Once inside the cell, they are activated to their corresponding acyl-CoA thioesters by acyl-CoA synthetases[6]. These activated acyl-CoAs are then directed to specific metabolic fates, such as β-oxidation in the mitochondria for energy production or incorporation into complex lipids[5][6]. The quantification of specific acyl-CoAs like this compound provides a snapshot of the metabolic state of the cell and can reveal alterations in response to genetic modifications, drug treatment, or environmental stimuli.

cluster_extracellular Extracellular Space cluster_cell Cellular Compartment cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 3-Methyldodecanoic_Acid_ext 3-Methyldodecanoic Acid 3-Methyldodecanoic_Acid_int 3-Methyldodecanoic Acid 3-Methyldodecanoic_Acid_ext->3-Methyldodecanoic_Acid_int Transport 3-Methyldodecanoyl_CoA This compound 3-Methyldodecanoic_Acid_int->3-Methyldodecanoyl_CoA Activation Complex_Lipid_Synthesis Complex Lipid Synthesis 3-Methyldodecanoyl_CoA->Complex_Lipid_Synthesis Mitochondrial_Beta_Oxidation β-Oxidation 3-Methyldodecanoyl_CoA->Mitochondrial_Beta_Oxidation Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->3-Methyldodecanoyl_CoA Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA cluster_workflow Experimental Workflow Cell_Culture Cell Culture & Treatment Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis_Extraction Lysis & Extraction (with Internal Standard) Harvesting->Lysis_Extraction LC_MS_Analysis LC-MS/MS Analysis Lysis_Extraction->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

References

Application Notes and Protocols for Utilizing 3-Methyldodecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A thioester. Due to its structural characteristics, it serves as a substrate for enzymes involved in both mitochondrial and peroxisomal fatty acid oxidation pathways. The presence of a methyl group on the β-carbon (position 3) makes its metabolism distinct from that of straight-chain fatty acids. Understanding the enzymatic conversion of this compound is crucial for elucidating the metabolism of branched-chain fatty acids and for the development of therapeutics targeting metabolic disorders. These application notes provide detailed protocols for enzyme assays using this compound as a substrate, focusing on key enzymes in its metabolic pathway.

Metabolic Pathway of this compound

The catabolism of this compound is predicted to proceed through a modified β-oxidation pathway, primarily involving enzymes with specificity for branched-chain acyl-CoAs. The initial steps are catalyzed by a series of enzymes that sequentially shorten the carbon chain.

Metabolic Pathway of this compound cluster_mitochondria Mitochondrial Matrix S This compound P1 3-Methyl-trans-2-dodecenoyl-CoA S->P1 ACADSB (or other ACADs) P2 3-Hydroxy-3-methyldodecanoyl-CoA P1->P2 Enoyl-CoA Hydratase P3 3-Keto-3-methyldodecanoyl-CoA P2->P3 3-Hydroxyacyl-CoA Dehydrogenase P4 Propionyl-CoA P3->P4 Thiolase P5 Decanoyl-CoA P3->P5 Thiolase TCA TCA Cycle P4->TCA β-Oxidation β-Oxidation P5->β-Oxidation

Caption: Predicted mitochondrial β-oxidation pathway for this compound.

Key Enzymes Utilizing this compound

Several enzymes are anticipated to process this compound or its metabolites. The primary candidates for initial enzymatic reactions are:

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) : This enzyme is known to act on short-chain branched acyl-CoAs.[1][2][3] While its primary substrates are shorter, it may exhibit activity towards the longer this compound.

  • Enoyl-CoA Hydratase : This enzyme catalyzes the hydration of the double bond introduced by acyl-CoA dehydrogenases.

  • 3-Hydroxyacyl-CoA Dehydrogenase : This class of enzymes will oxidize the 3-hydroxy intermediate. Specific isoforms may show preference for branched-chain substrates.[4][5][6]

  • Thiolase : This enzyme will cleave the 3-ketoacyl-CoA, releasing propionyl-CoA and a shortened acyl-CoA.

Experimental Protocols

The following are generalized protocols for spectrophotometric enzyme assays that can be adapted for this compound. It is recommended to optimize substrate and enzyme concentrations for specific experimental conditions.

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is adapted from established methods for ACADs and utilizes an artificial electron acceptor.

Principle: The activity of ACAD is measured by monitoring the reduction of an artificial electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate (B91526), which changes its absorbance upon reduction.

Materials:

  • Purified ACADSB or mitochondrial extract

  • This compound solution

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Ferricenium hexafluorophosphate solution

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.6)

    • 50 µL of Ferricenium hexafluorophosphate solution (to a final concentration of 150 µM)

  • Add 50 µL of the enzyme preparation (purified ACADSB or mitochondrial extract).

  • Mix by inversion and incubate at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 20 µL of this compound solution (final concentration to be optimized, typically in the range of 25-200 µM).

  • Immediately monitor the decrease in absorbance at 300 nm for 5-10 minutes.

  • The rate of reaction is proportional to the change in absorbance over time.

Data Analysis:

The specific activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient for the reduction of ferrocenium.

ParameterValue
Wavelength300 nm
Temperature37°C
pH7.6
Substrate Conc.25-200 µM (to be optimized)
Enzyme Conc.Variable (to be optimized)
Protocol 2: Coupled 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

Principle: The formation of 3-keto-3-methyldodecanoyl-CoA by HADH is coupled to the cleavage of the product by thiolase in the presence of Coenzyme A. The primary reaction is monitored by the reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.[4]

Materials:

  • Purified HADH or cell lysate

  • 3-Hydroxy-3-methyldodecanoyl-CoA (if available, otherwise this assay is for the subsequent step)

  • NAD+ solution

  • Coenzyme A (CoASH) solution

  • Thiolase

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µL of NAD+ solution (final concentration 1 mM)

    • 20 µL of CoASH solution (final concentration 0.1 mM)

    • 10 µL of Thiolase (sufficient activity to ensure the HADH reaction is rate-limiting)

  • Add 50 µL of the enzyme preparation (purified HADH or cell lysate).

  • Mix and incubate at 37°C for 5 minutes for temperature equilibration.

  • Initiate the reaction by adding 20 µL of 3-hydroxy-3-methyldodecanoyl-CoA solution (final concentration 50-200 µM).

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

Data Analysis:

Calculate the specific activity based on the rate of NADH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm).

ParameterValue
Wavelength340 nm
Temperature37°C
pH8.0
NAD+ Conc.1 mM
CoASH Conc.0.1 mM
Substrate Conc.50-200 µM (to be optimized)

Experimental Workflow Diagram

The following diagram illustrates a general workflow for characterizing the enzymatic activity of a purified enzyme or cell lysate with this compound.

Enzyme Assay Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis N1 Prepare Buffers and Reagents A1 Set up Reaction Mixture (Buffer, Co-factors) N1->A1 N2 Synthesize or Procure This compound A4 Initiate Reaction with This compound N2->A4 N3 Purify Enzyme or Prepare Cell Lysate A3 Add Enzyme Preparation N3->A3 A2 Pre-incubate at Assay Temperature A1->A2 A2->A3 A3->A4 A5 Monitor Reaction Progress (e.g., Spectrophotometry) A4->A5 D1 Calculate Initial Velocity (V₀) A5->D1 D2 Determine Kinetic Parameters (Km, Vmax) by varying substrate concentration D1->D2 D3 Calculate Specific Activity D2->D3

Caption: General workflow for enzyme assays using this compound.

Quantitative Data Summary

As this compound is not a widely studied substrate, direct kinetic data is limited in the literature. Researchers should determine these values empirically. The following table provides a template for summarizing experimentally determined kinetic parameters.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Specific Activity (U/mg)
ACADSBThis compoundTBDTBDTBD
HADH Isoform X3-Hydroxy-3-methyldodecanoyl-CoATBDTBDTBD

TBD: To Be Determined experimentally.

Concluding Remarks

The protocols and information provided herein offer a foundational framework for researchers and drug development professionals to investigate the enzymatic metabolism of this compound. Adaptation and optimization of these assays will be necessary for specific enzymes and experimental contexts. The study of this and other branched-chain acyl-CoAs will contribute to a deeper understanding of fatty acid metabolism and its role in human health and disease.

References

Application Notes and Protocols for the Purification of 3-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methyldodecanoyl-CoA is a branched-chain long-chain acyl-coenzyme A (acyl-CoA) thioester. The purification of such molecules is a critical step in various research applications, including enzyme assays, metabolic studies, and drug development. These application notes provide detailed protocols and methodologies for the purification of this compound and similar branched-chain long-chain acyl-CoAs from biological or synthetic sources. The protocols described are based on established methods for long-chain and branched-chain acyl-CoA purification, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Data Presentation

A summary of quantitative data for acyl-CoA purification from relevant literature is presented in Table 1. While specific data for this compound is not available, the presented data for similar molecules provide a benchmark for expected recovery and purity.

Table 1: Quantitative Data for Acyl-CoA Purification Methods

Acyl-CoA TypePurification MethodMatrixRecovery Rate (%)PurityReference
Long-Chain Acyl-CoAsSolid-Phase Extraction (Oligonucleotide Column) & HPLCRat Tissues70-80High[1]
Short- to Long-Chain Acyl-CoAsSolid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)Rat Liver83-90Not Specified[2]
2-Methylpalmitoyl-CoAAnion Exchange, Hydroxylapatite, and Gel Filtration ChromatographyRat Liver HomogenatesNot SpecifiedNear Homogeneity[3][4]

Experimental Protocols

Protocol 1: Purification of this compound using Solid-Phase Extraction (SPE) followed by HPLC

This protocol is adapted from a method developed for the extraction and analysis of long-chain acyl-CoAs from tissues[1].

Materials:

  • Tissue sample or synthetic reaction mixture containing this compound

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Oligonucleotide Purification Cartridges (or similar solid-phase extraction cartridges)

  • HPLC system with a C18 column

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

  • Glass homogenizer

  • Centrifuge

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize the tissue in ice-cold Homogenization Buffer.

    • Add 2-propanol and homogenize again.

    • For synthetic mixtures, ensure the sample is in a compatible solvent.

  • Extraction:

    • Extract the acyl-CoAs from the homogenate by adding acetonitrile.

    • Centrifuge to pellet precipitates and collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the oligonucleotide purification cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge. The acyl-CoAs will bind to the solid phase.

    • Wash the cartridge to remove unbound impurities.

    • Elute the acyl-CoAs from the cartridge using 2-propanol.

  • Concentration:

    • Concentrate the eluted fraction containing the acyl-CoAs using an evaporator to reduce the volume.

  • HPLC Purification:

    • Inject the concentrated sample onto a C18 HPLC column.

    • Elute the acyl-CoAs using a binary gradient system with Mobile Phase A and Mobile Phase B. A suggested starting gradient is a linear increase in Mobile Phase B.

    • Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.

    • Collect the fractions corresponding to the this compound peak.

  • Purity Analysis:

    • Assess the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system.

    • Further characterization can be performed using mass spectrometry.

Protocol 2: Two-Step Purification using Functionalized Silica Gel

This protocol is based on a novel procedure for the quantitative isolation of a wide range of acyl-CoA esters[2].

Materials:

  • Sample containing this compound

  • Extraction Solvent: Acetonitrile/2-propanol (3:1, v/v)

  • 0.1 M Potassium Phosphate (B84403), pH 6.7

  • 2-(2-pyridyl)ethyl-functionalized silica gel cartridges

  • Elution solvent (as recommended by the silica gel manufacturer)

Procedure:

  • Extraction:

    • Extract the sample with the Extraction Solvent, followed by the addition of 0.1 M potassium phosphate buffer.

    • Mix thoroughly and separate the phases by centrifugation. The acyl-CoAs will be in the upper organic phase.

  • Solid-Phase Purification:

    • Condition the 2-(2-pyridyl)ethyl-functionalized silica gel cartridge.

    • Load the extracted organic phase onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the purified this compound using an appropriate elution solvent.

  • Solvent Removal and Analysis:

    • Remove the solvent from the eluted fraction by evaporation.

    • Reconstitute the purified product in a suitable buffer for downstream applications.

    • Analyze the purity using HPLC-UV or LC-MS.

Mandatory Visualization

Diagram 1: General Workflow for Purification of this compound

Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Sample (Tissue or Synthetic) Homogenization Homogenization/Solubilization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC HPLC Purification SPE->HPLC Optional Purity Purity Assessment (HPLC/MS) SPE->Purity HPLC->Purity Quantification Quantification Purity->Quantification Product Purified this compound Quantification->Product

Caption: General workflow for the purification of this compound.

Diagram 2: Signaling Pathway Context - Fatty Acid Beta-Oxidation

While not a purification technique, understanding the metabolic context of this compound is crucial. Branched-chain acyl-CoAs are intermediates in the beta-oxidation pathway of branched-chain fatty acids.

Beta_Oxidation FattyAcid Branched-Chain Fatty Acid AcylCoA_Synthetase Long-Chain Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA This compound AcylCoA_Synthetase->AcylCoA + ATP, CoA ACAD Acyl-CoA Dehydrogenase AcylCoA->ACAD EnoylCoA trans-2-Enoyl-CoA ACAD->EnoylCoA - FADH2 FurtherOxidation Further Beta-Oxidation Steps EnoylCoA->FurtherOxidation AcetylCoA Acetyl-CoA / Propionyl-CoA FurtherOxidation->AcetylCoA

Caption: Simplified pathway of branched-chain fatty acid beta-oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Improving 3-Methyldodecanoyl-CoA Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of 3-methyldodecanoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: The stability of this compound, a long-chain branched acyl-CoA, is primarily influenced by several factors:

  • pH: The thioester bond is susceptible to hydrolysis, which is significantly accelerated at alkaline pH.[1] Stability is generally better in slightly acidic to neutral conditions (pH 4-7).[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis of the thioester bond. Therefore, it is crucial to handle and store this compound solutions at low temperatures.

  • Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases or other hydrolases that can enzymatically cleave the thioester bond.[2][3]

  • Oxidation: Although less common for saturated acyl chains, the presence of oxidizing agents or exposure to air over prolonged periods can potentially lead to oxidative degradation of the molecule.

  • Presence of Nucleophiles: Certain buffer components or other molecules in the solution can act as nucleophiles and attack the electrophilic carbonyl carbon of the thioester, leading to transthioesterification or other reactions.[4]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store solutions at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable, but stability should be verified.

  • Format: Whenever possible, store this compound as a lyophilized powder or as a concentrated stock solution in an appropriate organic solvent (e.g., methanol) at low temperatures. Aqueous solutions are more prone to hydrolysis.

  • pH: If an aqueous buffer is necessary, use a slightly acidic to neutral pH (e.g., pH 6.0-7.0).

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For highly sensitive experiments, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: How can I assess the stability of my this compound solution?

A3: The stability of your this compound solution can be assessed by monitoring its concentration over time using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This method allows for the separation of the intact this compound from its degradation products (e.g., 3-methyldodecanoic acid and Coenzyme A). The concentration can be quantified by integrating the peak area corresponding to this compound.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound and identifying its degradation products.[7]

  • Spectrophotometric Assays: These assays can be used to measure the cleavage of the thioester bond by monitoring the release of free Coenzyme A using a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue Potential Cause Recommended Solution
Loss of biological activity of this compound Degradation of the compound due to improper storage or handling. 1. Verify storage conditions (temperature, pH, solvent). Store at -80°C in small aliquots. 2. Avoid multiple freeze-thaw cycles. 3. Prepare fresh solutions for critical experiments. 4. Assess the integrity of the stock solution using HPLC or LC-MS/MS.
Inconsistent experimental results Variable concentrations of this compound in solution. 1. Quantify the concentration of this compound immediately before each experiment using a validated analytical method. 2. Ensure complete dissolution of the compound. Sonication may be helpful for solubilizing long-chain acyl-CoAs.
Appearance of extra peaks in HPLC/LC-MS chromatograms Degradation of this compound into hydrolysis products (3-methyldodecanoic acid, Coenzyme A) or other byproducts. 1. Analyze the sample at different time points to monitor the appearance and growth of degradation peaks. 2. Optimize solution pH and temperature to minimize hydrolysis. 3. If using biological samples, consider adding protease and thioesterase inhibitors.
Low recovery of this compound after sample preparation Adsorption to plasticware or degradation during extraction. 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Perform extraction steps on ice and as quickly as possible.[5] 3. Optimize the extraction protocol to ensure efficient recovery of long-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To determine the rate of degradation of this compound in a specific buffer at a given temperature.

Materials:

  • This compound

  • Buffer of interest (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • HPLC system with a C18 reversed-phase column and UV detector (set to 260 nm)

  • Mobile Phase A: 75 mM KH₂PO₄ buffer[5]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[5]

  • Thermostated incubator or water bath

  • Autosampler vials

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 100 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the solution to an autosampler vial and inject it into the HPLC system. This will serve as your T=0 time point.

  • Incubation: Place the remaining solution in a thermostated incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).

  • Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, transfer it to an autosampler vial, and inject it into the HPLC system.

  • HPLC Analysis:

    • Use a suitable gradient elution program to separate this compound from its degradation products. An example gradient is as follows:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B (linear gradient)

      • 35-40 min: 20% B (equilibration)

    • Monitor the absorbance at 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined using a fresh standard).

    • Integrate the peak area for this compound at each time point.

    • Plot the percentage of remaining this compound (relative to the T=0 sample) against time.

    • From this plot, the half-life (t½) of the compound under the tested conditions can be calculated.

Protocol 2: Spectrophotometric Assay for Thioester Bond Cleavage

Objective: To measure the non-enzymatic hydrolysis of the thioester bond of this compound.

Materials:

  • This compound

  • Buffer of interest (e.g., 100 mM Tris-HCl, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in a suitable buffer)

  • Spectrophotometer capable of reading absorbance at 412 nm

  • Cuvettes

  • Thermostated cuvette holder

Procedure:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing the buffer of interest and a known concentration of this compound (e.g., 50 µM).

  • Initiate Reaction: Place the cuvette in the thermostated cuvette holder of the spectrophotometer set to the desired temperature.

  • Monitoring: At time zero, add a small volume of the DTNB solution to the cuvette and mix quickly.

  • Data Acquisition: Immediately start recording the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes). The absorbance at 412 nm corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which is produced upon the reaction of DTNB with the free thiol group of Coenzyme A released from the hydrolysis of this compound.

  • Data Analysis:

    • Plot the absorbance at 412 nm against time.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • The concentration of released Coenzyme A can be calculated using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).

Visualizations

Hydrolysis_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Thioester bond H2O H2O H2O->Hydrolysis 3-Methyldodecanoic_Acid 3-Methyldodecanoic_Acid Hydrolysis->3-Methyldodecanoic_Acid Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Resolution Inconsistent_Results Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-80°C, aliquoted) Inconsistent_Results->Check_Storage Check_Preparation Review Solution Preparation (pH, solvent, dissolution) Inconsistent_Results->Check_Preparation Analyze_Purity Assess Purity and Concentration (HPLC/LC-MS) Check_Storage->Analyze_Purity Check_Preparation->Analyze_Purity Prepare_Fresh Prepare Fresh Solution Analyze_Purity->Prepare_Fresh Degradation Confirmed Optimize_Conditions Optimize Buffer/Temperature Analyze_Purity->Optimize_Conditions Purity OK, Suspect Instability Stability_Assessment_Workflow Start Start Prepare_Solution Prepare this compound Solution in Test Buffer Start->Prepare_Solution T0_Analysis Analyze T=0 Sample (HPLC/LC-MS) Prepare_Solution->T0_Analysis Incubate Incubate Solution at Desired Temperature Prepare_Solution->Incubate Time_Course_Sampling Collect Aliquots at Regular Time Intervals Incubate->Time_Course_Sampling Analyze_Samples Analyze Samples (HPLC/LC-MS) Time_Course_Sampling->Analyze_Samples Data_Analysis Plot Concentration vs. Time Calculate Half-life Analyze_Samples->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: 3-Methyldodecanoyl-CoA Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-methyldodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenges in synthesizing this compound, a branched long-chain acyl-CoA, include:

  • Low Yields: Incomplete reaction or side reactions can significantly reduce the yield of the desired product.

  • Side Reactions: The presence of multiple reactive functional groups on Coenzyme A (CoA) can lead to the formation of unwanted byproducts.

  • Instability: Long-chain acyl-CoAs are susceptible to degradation, especially at non-optimal pH and temperatures.[1]

  • Starting Material Purity: The purity of the starting material, 3-methyldodecanoic acid, is crucial for a clean reaction and straightforward purification.

Q2: I am observing a very low yield in my synthesis of this compound using the mixed anhydride (B1165640) method. What could be the cause?

A2: Low yields in the mixed anhydride synthesis of acyl-CoAs can stem from several factors:

  • Moisture: The presence of water can hydrolyze the mixed anhydride intermediate, preventing its reaction with CoA. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reagent Quality: The quality of the coupling reagents, such as ethyl chloroformate and triethylamine (B128534), is critical. Use fresh, high-purity reagents.

  • Reaction Temperature: The formation of the mixed anhydride is typically performed at low temperatures (e.g., 4°C) to minimize side reactions.[2] Allowing the temperature to rise can lead to decomposition of the anhydride.

  • pH of the CoA Solution: The reaction of the mixed anhydride with CoA is pH-dependent. A slightly alkaline pH (around 7.5-8.5) is generally optimal for the nucleophilic attack of the thiol group of CoA.

Q3: What are the most common issues encountered during the purification of this compound?

A3: The purification of long-chain acyl-CoAs like this compound often presents the following challenges:

  • Co-elution of Impurities: Unreacted starting materials (3-methyldodecanoic acid and CoA) and side products can co-elute with the desired product during chromatography.

  • Low Recovery: The amphipathic nature of long-chain acyl-CoAs can lead to their adsorption onto surfaces of glassware and chromatographic media, resulting in significant product loss.[1]

  • Precipitation: Long-chain acyl-CoAs may precipitate in assay solutions or during purification steps, especially at high concentrations or in inappropriate buffers.

  • Detection Issues: While the CoA moiety has a UV absorbance around 260 nm, impurities with chromophores can interfere with quantification.

Q4: How can I improve the recovery of this compound during solid-phase extraction (SPE)?

A4: To improve recovery during SPE, consider the following:

  • Column Conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.

  • Solvent Strength: Optimize the strength of the wash and elution solvents. A wash solvent that is too strong may elute the product, while an elution solvent that is too weak will result in incomplete recovery.

  • Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution ensures optimal interaction with the stationary phase.

  • Elution Volume: Use an adequate volume of the elution solvent to ensure complete recovery of the product from the cartridge.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low or no product formation Inactive reagentsUse fresh, high-purity Coenzyme A, 3-methyldodecanoic acid, and coupling reagents.
Presence of moistureEnsure all glassware is thoroughly dried and use anhydrous solvents.
Incorrect reaction pHOptimize the pH of the reaction mixture, particularly for the coupling step with CoA.
Multiple products observed by TLC/LC-MS Side reactionsControl the reaction temperature, especially during the activation of the carboxylic acid.
Impure starting materialsPurify the 3-methyldodecanoic acid before synthesis.
Product degradation Inappropriate workup conditionsWork at low temperatures and avoid prolonged exposure to strong acids or bases.
Purification Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low recovery after purification Adsorption to surfacesUse silanized glassware to minimize adsorption.
Irreversible binding to columnUse a different stationary phase or modify the mobile phase composition.
Product precipitationEnsure the sample is fully dissolved in a suitable solvent before loading onto the column.
Co-elution with impurities in HPLC Inadequate separationOptimize the gradient and mobile phase composition of your HPLC method.
Column overloadingReduce the amount of sample loaded onto the column.
Peak tailing or splitting in HPLC Column degradationUse a guard column and ensure proper mobile phase filtration.
Inappropriate sample solventDissolve the sample in the initial mobile phase if possible.

Experimental Protocols

Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from methods for the synthesis of other medium and long-chain acyl-CoAs.

Materials:

  • 3-methyldodecanoic acid

  • Coenzyme A (trilithium salt)

  • Ethyl chloroformate

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Argon or Nitrogen gas

Procedure:

  • Activation of 3-methyldodecanoic acid:

    • Dissolve 3-methyldodecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 4°C in an ice bath.

    • Add triethylamine (1.1 equivalents) and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) and stir the reaction mixture at 4°C for 30 minutes to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (trilithium salt, 1.2 equivalents) in cold 0.5 M sodium bicarbonate solution.

    • Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, adjust the pH to around 4-5 with dilute HCl.

    • Lyophilize the reaction mixture to remove the solvents.

Purification of this compound by SPE and HPLC

Materials:

Procedure:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the lyophilized crude product in a minimal amount of water/methanol.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted CoA.

    • Elute the this compound with a step gradient of methanol in water.

  • Semi-preparative HPLC:

    • Combine and lyophilize the fractions from SPE containing the product.

    • Dissolve the residue in the HPLC mobile phase.

    • Purify the this compound using a semi-preparative C18 column. A common mobile phase system is a gradient of acetonitrile in a potassium phosphate buffer.[1]

    • Monitor the elution at 260 nm.

    • Collect the fractions containing the pure product.

  • Final Steps:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

    • Store the purified this compound at -80°C.

Data Presentation

Table 1: Comparison of Acyl-CoA Synthesis Methods

Method Activating Agent Typical Yields Advantages Disadvantages
Mixed Anhydride Ethyl chloroformate40-80%High yields, relatively fast reaction.Sensitive to moisture, requires low temperatures.
Acid Chloride Thionyl chloride, Oxalyl chlorideVariableCan be effective for less sensitive substrates.Harsh conditions, can lead to side reactions.
Carbodiimide (B86325) DCC, EDC30-60%Milder conditions.Can be slow, carbodiimide byproducts can be difficult to remove.

Note: Yields are general estimates for acyl-CoA synthesis and may vary for this compound.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 3-Methyldodecanoic Acid + CoA activation Activation (Ethyl Chloroformate, TEA) start->activation Anhydrous THF coupling Coupling Reaction activation->coupling Mixed Anhydride Intermediate crude_product Crude this compound coupling->crude_product spe Solid-Phase Extraction (SPE) (C18) crude_product->spe hplc Semi-preparative HPLC (C18) spe->hplc pure_product Pure this compound hplc->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Product Yield check_reagents Check Reagent Purity & Age start->check_reagents Is synthesis failing? check_recovery Optimize SPE/HPLC Conditions start->check_recovery Is product lost during purification? check_moisture Ensure Anhydrous Conditions check_reagents->check_moisture check_temp Verify Reaction Temperature check_moisture->check_temp check_degradation Analyze for Degradation Products check_recovery->check_degradation

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Enzymatic Synthesis of 3-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice for researchers encountering poor yields in the enzymatic synthesis of 3-methyldodecanoyl-CoA. The synthesis is typically performed using a long-chain acyl-CoA synthetase (LACS), which catalyzes the ATP-dependent formation of a thioester bond between 3-methyldodecanoic acid and coenzyme A (CoA).[1]

Troubleshooting Guide & FAQs

Low yields can stem from several factors related to the enzyme, reaction conditions, or substrate and cofactor availability. Use the following sections to diagnose and address potential problems.[2]

Q1: My reaction yield is consistently low or zero. What are the first steps to troubleshoot?

A1: When facing low yields, a systematic approach is crucial. Start by verifying the integrity and concentration of all reaction components.

  • Enzyme Activity: Confirm that your acyl-CoA synthetase is active. Run a control reaction with a standard long-chain fatty acid (e.g., palmitic acid) for which the enzyme's activity is known and well-characterized.[3] If the control fails, the enzyme may be denatured or degraded. Verify its integrity via SDS-PAGE and consider optimizing storage conditions.[2]

  • Substrate & Cofactor Quality: Ensure the purity and stability of your 3-methyldodecanoic acid, ATP, and Coenzyme A. ATP is particularly susceptible to hydrolysis, especially at non-neutral pH, and CoA can form disulfide bonds.[4] Prepare fresh stock solutions and store them appropriately (-80°C for long-term).[5]

  • Reaction Conditions: Double-check that the pH, temperature, and buffer composition are optimal for your specific enzyme. Most acyl-CoA synthetases function optimally around pH 7.4-8.0.[6]

Q2: How can I address the poor aqueous solubility of 3-methyldodecanoic acid?

A2: Long-chain fatty acids, including branched ones, have very low solubility in aqueous buffers, which can severely limit the reaction rate.[7][8]

  • Co-solvents: Introduce a low percentage of a biocompatible organic co-solvent like DMSO or ethanol (B145695) to the reaction mixture. However, this must be optimized as high concentrations can denature the enzyme.

  • Detergents: Non-ionic detergents such as Triton X-100 can be used to solubilize the fatty acid.[9] Titrate the detergent concentration carefully to find a balance between substrate solubility and maintaining enzyme activity.

  • Fatty Acid-Free BSA: Bovine serum albumin (BSA) can act as a carrier for fatty acids, improving their availability in the reaction.[10]

  • pH Adjustment: Increasing the pH slightly can help deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[10]

Q3: I suspect an issue with my cofactors, ATP and CoA. What are the optimal concentrations and how can I prevent their degradation?

A3: The synthesis of acyl-CoA consumes the energy equivalent of two ATP molecules (ATP → AMP + PPi).[11]

  • Molar Excess: ATP and CoA should be in molar excess relative to the fatty acid substrate to drive the reaction forward. A common starting point is a 1.5 to 2-fold molar excess.

  • ATP Regeneration System: For larger-scale reactions or if ATP cost is a concern, consider implementing an ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine).

  • Pyrophosphatase: The reaction produces pyrophosphate (PPi), which can lead to product inhibition or reversal of the first reaction step. Adding inorganic pyrophosphatase to the reaction mixture will hydrolyze PPi to phosphate (B84403), pulling the equilibrium towards product formation.[12]

  • Stability: Prepare fresh ATP solutions and keep them on ice. Ensure the reaction buffer pH is stable and within the 6.8-7.4 range to minimize ATP hydrolysis.[4]

Q4: Could my enzyme be inhibited by the substrate or the product?

A4: Yes, both substrate and product inhibition are known issues for acyl-CoA synthetases.

  • Substrate Inhibition: High concentrations of the fatty acid substrate can be inhibitory.[13] If you suspect this, perform a substrate titration experiment to determine the optimal concentration range.

  • Product Inhibition: The product, this compound, can compete with the substrates for binding to the enzyme's active site.[14] This is often a factor in reactions that have stalled. To mitigate this, one strategy is to remove the product as it is formed, for example, by coupling the reaction to a downstream enzyme that uses the acyl-CoA as a substrate or by using a two-phase extraction system.[2]

Data Presentation

Table 1: Typical Reaction Conditions for Optimization

This table provides starting ranges for key parameters. Optimal conditions must be determined empirically for each specific enzyme and substrate.

ParameterRecommended Starting RangeNotes
pH 7.0 - 8.5Optimal pH is enzyme-dependent. Start at 7.5.
Temperature 25 - 37 °CHigher temperatures can increase activity but may reduce enzyme stability over time.
Enzyme Conc. 0.1 - 2 µMTitrate to find the lowest effective concentration for your desired reaction time.
3-Methyldodecanoic Acid 50 - 500 µMTest a range to identify potential substrate inhibition at higher concentrations.[13]
Coenzyme A (CoA) 100 µM - 1 mMShould be in molar excess to the fatty acid.
ATP 100 µM - 2 mMShould be in molar excess.[11] Consider a regeneration system.
Magnesium Chloride (MgCl₂) 2 - 10 mMMg²⁺ is a required cofactor for ATP-dependent enzymes.
Inorganic Pyrophosphatase 1 - 5 U/mLAdd to prevent product inhibition by pyrophosphate.[12]

Experimental Protocols

General Protocol for this compound Synthesis

This protocol provides a starting point for a 1 mL analytical-scale reaction.

  • Reagent Preparation:

    • Enzyme Stock: Prepare a concentrated stock of purified long-chain acyl-CoA synthetase (e.g., 10-20 µM) in a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[2]

    • Substrate Stock: Prepare a 10 mM stock solution of 3-methyldodecanoic acid in DMSO or ethanol.

    • Cofactor Stocks: Prepare fresh, neutralized stock solutions of 100 mM ATP and 50 mM Coenzyme A in reaction buffer. Store on ice.

    • Reaction Buffer: Prepare a 2X reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 20 mM MgCl₂, 2 mM DTT).

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, combine the following on ice:

      • 500 µL of 2X Reaction Buffer

      • 10 µL of 10 mM 3-methyldodecanoic acid stock (Final: 100 µM)

      • 5 µL of 50 mM CoA stock (Final: 250 µM)

      • 10 µL of 100 mM ATP stock (Final: 1 mM)

      • 1 µL of Pyrophosphatase (e.g., 1 U/µL)

      • Add nuclease-free water to a final volume of 990 µL.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the enzyme stock solution (e.g., 10 µM stock for a final concentration of 100 nM).

    • Mix gently and incubate at 30°C for 1-2 hours. Take time-point samples (e.g., at 0, 15, 30, 60, 120 min) by quenching a small aliquot in an equal volume of ice-cold 10% trichloroacetic acid or cold acetonitrile.[15]

  • Analysis:

    • Centrifuge the quenched samples to pellet precipitated protein.

    • Analyze the supernatant for the presence of this compound using reverse-phase HPLC or LC-MS/MS.[5][15] The product can be monitored by UV absorbance at 259 nm.[5]

Visualizations

Enzymatic Reaction Pathway

The synthesis of an acyl-CoA occurs via a two-step mechanism involving an acyl-AMP intermediate.[1][12]

reaction_pathway sub1 3-Methyldodecanoic Acid enzyme Acyl-CoA Synthetase sub1->enzyme Step 1 sub2 ATP sub2->enzyme intermediate 3-Methyldodecanoyl-AMP (Intermediate) enzyme->intermediate ppi PPi enzyme->ppi product This compound enzyme->product amp AMP enzyme->amp intermediate->enzyme coa Coenzyme A coa->enzyme Step 2

Caption: Two-step reaction mechanism for acyl-CoA synthetase.

Experimental Workflow for Synthesis & Optimization

A systematic workflow ensures all variables are considered for maximizing yield.

experimental_workflow prep 1. Reagent Preparation (Enzyme, Substrate, Cofactors) setup 2. Initial Reaction Setup (Based on Table 1) prep->setup run 3. Run Time-Course (e.g., 2 hours) setup->run analyze 4. Analysis (HPLC or LC-MS) run->analyze eval 5. Evaluate Yield analyze->eval optimize 6. Parameter Optimization (Vary pH, Temp, Conc.) eval->optimize Yield < 80% purify 7. Scale-Up & Purify (Solid-Phase Extraction) eval->purify Yield ≥ 80% optimize->setup Re-test

Caption: Systematic workflow for optimizing enzymatic synthesis.

Troubleshooting Decision Tree

This flowchart helps diagnose the root cause of poor reaction yields.

troubleshooting_tree start Low Yield Observed q_enzyme Is control reaction (e.g., with palmitate) working? start->q_enzyme a_enzyme_no Problem: Inactive Enzyme Action: Check storage, purity (SDS-PAGE). Source new enzyme. q_enzyme->a_enzyme_no No q_substrate Is substrate fully dissolved in reaction? q_enzyme->q_substrate Yes a_substrate_no Problem: Poor Solubility Action: Add BSA, co-solvent (DMSO), or non-ionic detergent. q_substrate->a_substrate_no No q_conditions Are conditions optimal? (pH, Temp, Mg2+) q_substrate->q_conditions Yes a_conditions_no Problem: Suboptimal Conditions Action: Optimize pH (7.5-8.0), Temp (30-37°C), and MgCl2 (5-10mM). q_conditions->a_conditions_no No q_inhibition Does reaction stall after initial progress? q_conditions->q_inhibition Yes a_inhibition_yes Problem: Product Inhibition Action: Add Pyrophosphatase. Consider in-situ product removal. q_inhibition->a_inhibition_yes Yes end Consult further literature for specific enzyme kinetics. q_inhibition->end No

Caption: Decision tree for diagnosing causes of low yield.

References

Technical Support Center: Analysis of 3-Methyldodecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of 3-methyldodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: To determine the expected mass, we first need the chemical formula. Dodecanoic acid has the formula C12H24O2. Adding a methyl group (CH2) results in C13H26O2 for 3-methyldodecanoic acid. Coenzyme A has a formula of C21H36N7O16P3S. The formation of the thioester bond with the loss of a water molecule (H2O) results in a final chemical formula of C34H60N7O17P3S for this compound. The monoisotopic mass can be calculated based on this formula.

Q2: Which ionization mode is best for analyzing this compound?

A2: Both positive and negative electrospray ionization (ESI) can be used for the analysis of long-chain acyl-CoAs.[1] However, positive ion mode is often preferred and has been shown to be more sensitive for many acyl-CoA species.[2] It is recommended to test both modes during initial method development to determine the optimal choice for your specific instrument and experimental conditions.

Q3: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

A3: In positive ion mode ESI-MS/MS, the most common and characteristic fragmentation for acyl-CoAs is a neutral loss of 507.0 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][3][4][5] This fragmentation is highly specific and can be used for developing a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method. Another common fragment ion observed is at m/z 428, representing the CoA moiety.[3] While the fragmentation of the acyl chain can occur, it is generally less abundant. For branched-chain fatty acyl-CoAs, the fragmentation pattern is dominated by the CoA substructure.[6]

Q4: I don't have a standard for this compound. How can I develop a method?

A4: Developing a method without a specific standard is challenging but possible. You can start by using a surrogate standard of a structurally similar long-chain acyl-CoA (e.g., dodecanoyl-CoA or a commercially available branched-chain acyl-CoA). Use this surrogate to optimize the liquid chromatography and general mass spectrometer source parameters. For MS/MS optimization, you can perform a precursor ion scan for the common CoA fragment at m/z 428 or a neutral loss scan of 507 Da in positive mode to identify the precursor ion of your target analyte in a relevant biological sample.[2][3]

Q5: What type of liquid chromatography (LC) column is suitable for separating this compound?

A5: Reversed-phase chromatography is the most common method for the separation of long-chain acyl-CoAs.[1][2] C8 or C18 columns are typically used. For complex biological samples, a C18 column may provide better separation from other lipid species. The mobile phases often consist of an aqueous component with a buffer like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) and an organic component such as acetonitrile (B52724) or methanol (B129727).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or Low Signal 1. Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH. 2. Poor Ionization: Suboptimal source parameters or mobile phase composition. 3. Inefficient Extraction: Incomplete recovery from the sample matrix.1. Prepare samples in an acidic buffer and keep them cold. Analyze samples as quickly as possible after preparation. 2. Optimize spray voltage, capillary temperature, and gas flows. Ensure the mobile phase pH is compatible with good ionization (slightly acidic for positive mode is a good starting point). 3. Evaluate your extraction protocol. Solid-phase extraction (SPE) can improve sample cleanup and concentration.
High Background Noise 1. Matrix Effects: Co-eluting compounds from the biological matrix are suppressing or enhancing the signal. 2. Contaminated LC-MS System: Buildup of contaminants in the LC column, tubing, or mass spectrometer source.1. Improve chromatographic separation to resolve the analyte from interfering compounds. Use a more effective sample preparation method like SPE. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects. 2. Flush the LC system and clean the mass spectrometer source according to the manufacturer's instructions.
Poor Peak Shape 1. Inappropriate Mobile Phase: The organic/aqueous composition or pH is not optimal for the analyte. 2. Column Overload: Injecting too much sample. 3. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system.1. Adjust the gradient profile and mobile phase modifiers. 2. Dilute the sample and reinject. 3. Use a high-quality, well-maintained column. Sometimes adding a small amount of a chelating agent like EDTA to the mobile phase can help if metal chelation is an issue.
Inconsistent Results 1. Sample Preparation Variability: Inconsistent extraction efficiency or sample handling. 2. Analyte Instability: Degradation of the analyte over the course of an analytical run. 3. Instrument Drift: Changes in mass spectrometer performance over time.1. Use a validated and standardized sample preparation protocol. The use of an appropriate internal standard is crucial for correcting for variability.[7] 2. Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples in a randomized order. 3. Regularly calibrate the mass spectrometer. Monitor the signal of a system suitability standard throughout the run.

Experimental Protocols

General Protocol for LC-MS/MS Method Development
  • Standard Preparation: If a standard for this compound is unavailable, use a closely related long-chain acyl-CoA (e.g., lauroyl-CoA, C12:0-CoA) for initial system setup and optimization. Prepare stock solutions in an acidic solvent (e.g., 70% methanol with 0.1% formic acid) to ensure stability.

  • Direct Infusion/Flow Injection Analysis: Infuse a solution of the standard (or a purified sample extract expected to contain the analyte) directly into the mass spectrometer to optimize source parameters.

    • Ionization Mode: Test both positive and negative ESI.

    • Source Parameters: Optimize spray voltage, capillary temperature, sheath and auxiliary gas flows to maximize the signal of the precursor ion.

  • MS/MS Parameter Optimization:

    • Fragment the precursor ion of this compound.

    • Collision Energy (CE): Ramp the collision energy to find the optimal value that produces the most intense and stable fragment ions. The neutral loss of 507 Da is the primary target transition in positive mode.

  • Liquid Chromatography Method Development:

    • Column: Start with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phases:

      • A: Water with 10 mM ammonium acetate and 0.1% acetic acid.

      • B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate and 0.1% acetic acid.

    • Gradient: Develop a gradient that provides good retention and peak shape for your analyte, ensuring it is well-separated from other components in the sample.

  • Method Validation: Once the method is established, it should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, especially if quantitative results are desired. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Data Presentation

Table 1: Theoretical m/z Values for this compound
Ion SpeciesFormulaMonoisotopic Mass (Da)
[M+H]+C34H61N7O17P3S+980.3087
[M-H]-C34H59N7O17P3S-978.2934
Table 2: Starting MS/MS Parameters for Long-Chain Acyl-CoAs (Positive ESI)

This table provides typical starting parameters based on published data for similar molecules. These should be optimized for your specific instrument and this compound.

Compound ClassPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Long-Chain Acyl-CoA[M+H]+[M+H - 507.0]+50-10030-50
Long-Chain Acyl-CoA[M+H]+428.036550-10040-60

Mandatory Visualization

Mass_Spectrometry_Optimization_Workflow Workflow for Optimizing Mass Spectrometry Parameters for this compound cluster_0 Initial Setup cluster_1 MS Optimization cluster_2 LC Method Development cluster_3 Method Application & Validation start Define Analyte: This compound calc_mass Calculate Theoretical m/z [M+H]+ start->calc_mass start->calc_mass prep_std Prepare Standard or Surrogate Standard calc_mass->prep_std calc_mass->prep_std infusion Direct Infusion / FIA prep_std->infusion prep_std->infusion opt_source Optimize Source Parameters (Voltage, Temp, Gas) infusion->opt_source infusion->opt_source select_precursor Select Precursor Ion ([M+H]+) opt_source->select_precursor opt_source->select_precursor opt_ce Optimize Collision Energy (CE) for Key Fragments select_precursor->opt_ce select_precursor->opt_ce define_mrm Define MRM Transitions (e.g., Neutral Loss of 507) opt_ce->define_mrm opt_ce->define_mrm select_column Select LC Column (e.g., C18) define_mrm->select_column define_mrm->select_column opt_mobile_phase Optimize Mobile Phases (Aqueous & Organic) select_column->opt_mobile_phase select_column->opt_mobile_phase develop_gradient Develop Gradient Elution opt_mobile_phase->develop_gradient opt_mobile_phase->develop_gradient sample_prep Optimize Sample Preparation (Extraction, Cleanup) develop_gradient->sample_prep develop_gradient->sample_prep inject_sample Inject Biological Sample sample_prep->inject_sample sample_prep->inject_sample data_analysis Data Analysis & Quantification inject_sample->data_analysis inject_sample->data_analysis validation Method Validation (Linearity, LOD, LOQ) data_analysis->validation data_analysis->validation end Final Optimized Method validation->end validation->end

Caption: A workflow for the systematic optimization of LC-MS/MS parameters for this compound.

References

Technical Support Center: 3-Methyldodecanoyl-CoA Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyldodecanoyl-CoA quantification assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Issue ID Problem Possible Causes Recommended Solutions
3MD-T01 Low or No Analyte Signal 1. Sample Degradation: this compound is susceptible to hydrolysis. 2. Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix. 3. Poor Ionization in Mass Spectrometer: Suboptimal source conditions can lead to poor ionization. 4. Instrument Contamination: Buildup on the column or in the MS source can suppress the signal.1. Ensure rapid quenching of metabolic activity and keep samples on ice or at -80°C. Reconstitute dried extracts just before analysis. 2. Optimize the extraction solvent. A mixture of acetonitrile (B52724) and methanol (B129727) is often effective for acyl-CoAs. Ensure complete cell lysis. 3. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 4. Flush the LC system and clean the MS source. Run a system suitability test with a known standard.
3MD-T02 High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes. 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.[1] 3. Improper Internal Standard Use: The internal standard may not behave similarly to the analyte.1. Standardize all sample preparation steps. Use automated liquid handlers if available. 2. Improve chromatographic separation to resolve the analyte from interfering compounds. Use a stable isotope-labeled internal standard for this compound if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA can be used. 3. Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all steps.
3MD-T03 Inaccurate Quantification (Poor Trueness) 1. Calibration Curve Issues: Non-linearity, incorrect range, or use of an inappropriate matrix for standards. 2. Analyte Instability in Autosampler: Degradation of the analyte while waiting for injection. 3. Interference from Isobaric Compounds: Other molecules with the same mass-to-charge ratio may co-elute.1. Prepare calibration standards in a matrix that closely matches the study samples. Use a weighted linear regression (e.g., 1/x) for the calibration curve. 2. Keep the autosampler at a low temperature (e.g., 4°C). 3. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to specifically detect fragment ions of this compound.
3MD-T04 Poor Chromatographic Peak Shape 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong, causing peak distortion. 3. Column Degradation: Loss of stationary phase or contamination of the column.1. Dilute the sample or inject a smaller volume. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Replace the column. Use a guard column to protect the analytical column.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to extract this compound from tissues or cells?

A1: A common and effective method involves protein precipitation and liquid-liquid extraction.[2] First, homogenize the tissue or cell pellet in a cold acidic solution, such as 0.6% formic acid in deionized water, to quench enzymatic activity.[3] Then, add a mixture of acetonitrile and methanol to precipitate proteins and extract the acyl-CoAs.[4] After centrifugation, the supernatant containing the analyte can be further purified or directly analyzed.

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: Acyl-CoAs are thermally labile and prone to hydrolysis. It is crucial to work quickly and keep samples on ice at all times. Use of an acidic extraction buffer helps to maintain the stability of the thioester bond. Store extracts at -80°C and analyze them as soon as possible after preparation.

Internal Standards

Q3: What is a suitable internal standard for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If this is not commercially available, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a good alternative as it is not naturally abundant in most biological systems.[5]

Liquid Chromatography

Q4: What type of LC column is recommended for separating this compound?

A4: A reversed-phase C18 column is commonly used for the separation of long-chain acyl-CoAs.[2][6] Using a column with a smaller particle size (e.g., sub-2 µm) can improve peak resolution and sensitivity.[6]

Q5: How can I improve the peak shape and retention of this compound?

A5: The phosphate (B84403) groups in the Coenzyme A moiety can cause peak tailing on standard C18 columns. Adding an ion-pairing agent, such as tributylamine (B1682462) or heptafluorobutyric acid, to the mobile phase can improve peak shape. Alternatively, operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can also enhance chromatographic performance for acyl-CoAs.[6]

Mass Spectrometry

Q6: What are the characteristic mass transitions for this compound in MS/MS analysis?

A6: In positive ion mode, acyl-CoAs typically exhibit a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[7] For this compound (C13H25O*S-CoA), the protonated molecule [M+H]⁺ would be the precursor ion. The most common product ion would result from the neutral loss of 507. Other specific fragment ions can be identified by direct infusion of a standard.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by LC-MS/MS

This protocol is designed for the quantification of this compound from cultured cells or tissue samples.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Internal Standard (IS) solution (e.g., 10 µM Heptadecanoyl-CoA in methanol)

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), chilled to -20°C

  • LC-MS grade water and acetonitrile

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges (optional for cleanup)

Procedure:

  • Sample Collection:

    • Cells: Aspirate culture medium, wash cells twice with ice-cold PBS, and scrape cells into 1 mL of ice-cold PBS. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

    • Tissue: Flash-freeze tissue in liquid nitrogen immediately after collection. Weigh the frozen tissue.

  • Homogenization and Extraction:

    • Add 500 µL of cold (-20°C) extraction solvent and 10 µL of the IS solution to the cell pellet or ~20-50 mg of pulverized tissue.

    • Homogenize thoroughly using a bead beater or sonicator on ice.

  • Protein Precipitation:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution (and optional SPE cleanup):

    • For direct injection, reconstitute the dried extract in 100 µL of mobile phase A.

    • For cleaner samples, reconstitute in a solvent suitable for SPE, perform the SPE cleanup according to the manufacturer's instructions, elute, dry, and then reconstitute in mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a C18 column with a gradient elution. For example:

      • Mobile Phase A: 10 mM Ammonium Acetate in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 5% B to 95% B over 15 minutes.

    • Set the mass spectrometer to positive electrospray ionization (ESI) mode and monitor the appropriate MRM transitions for this compound and the internal standard.

Quantitative Data Summary

The following tables present example data from a hypothetical experiment measuring this compound levels in response to a treatment.

Table 1: Calibration Curve for this compound

Concentration (nM) Analyte Peak Area IS Peak Area Analyte/IS Ratio
11,520510,0000.003
57,850525,0000.015
1016,100515,0000.031
5082,300520,0000.158
100165,000518,0000.319
500835,000522,0001.600

Table 2: this compound Concentrations in Experimental Samples

Sample ID Group Analyte/IS Ratio Calculated Concentration (nM) Concentration (pmol/mg protein)
C-1Control0.04514.12.82
C-2Control0.05116.03.20
C-3Control0.04815.03.00
T-1Treated0.11235.17.02
T-2Treated0.12539.27.84
T-3Treated0.11837.07.40

Visualizations

Signaling Pathway

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_KetoAcids Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Transaminase Isoleucine->BCAT Leucine Leucine Leucine->BCAT Valine Valine Valine->BCAT KMV α-keto-β-methylvalerate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KMV->BCKDH KIC α-ketoisocaproate KIC->BCKDH KIV α-ketoisovalerate KIV->BCKDH Methylbutyryl_CoA 2-methylbutyryl-CoA Elongation Fatty Acid Elongation System Methylbutyryl_CoA->Elongation Isovaleryl_CoA Isovaleryl-CoA Isovaleryl_CoA->Elongation Isobutyryl_CoA Isobutyryl-CoA Isobutyryl_CoA->Elongation BCAT->KMV BCAT->KIC BCAT->KIV BCKDH->Methylbutyryl_CoA BCKDH->Isovaleryl_CoA BCKDH->Isobutyryl_CoA Target_Molecule This compound Elongation->Target_Molecule experimental_workflow start Start: Tissue/Cell Sample homogenization Homogenization (with Internal Standard) start->homogenization extraction Acetonitrile/Methanol Extraction & Protein Precipitation homogenization->extraction centrifugation Centrifugation (16,000 x g, 10 min, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Under Nitrogen supernatant->drying reconstitution Reconstitute in Mobile Phase A drying->reconstitution analysis LC-MS/MS Analysis (C18 Column, ESI+, MRM) reconstitution->analysis quantification Data Processing & Quantification analysis->quantification end End: Concentration Data quantification->end

References

preventing degradation of 3-methyldodecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 3-methyldodecanoyl-CoA. The information provided aims to address common challenges encountered during its extraction and analysis, with a focus on preventing degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound levels are consistently low or undetectable after extraction. What are the likely causes?

A1: Low recovery of this compound is often due to its degradation during the extraction process. The primary culprits are enzymatic activity and chemical instability. Acyl-CoA thioesterases, which are released upon cell lysis, can rapidly hydrolyze the thioester bond. Additionally, the thioester bond is susceptible to hydrolysis at neutral or alkaline pH. To mitigate this, it is crucial to work quickly at low temperatures and use an acidic extraction buffer.

Q2: What is the optimal pH for extracting and storing this compound?

A2: Acyl-CoAs, including this compound, are most stable in a slightly acidic environment. The recommended pH range for extraction buffers is between 4.9 and 6.7.[1] For short-term storage during processing, maintaining this acidic pH on ice is critical. For long-term storage, samples should be stored as a dry pellet at -80°C and reconstituted in an appropriate acidic buffer immediately before analysis.

Q3: How critical is temperature control during the extraction process?

A3: Temperature is a critical factor. Enzymatic degradation by thioesterases is significantly reduced at low temperatures. Therefore, all steps of the extraction, including homogenization, centrifugation, and solvent evaporation, should be performed at 0-4°C. Using pre-chilled buffers, solvents, and equipment is highly recommended to maintain sample integrity.

Q4: Are there any specific considerations for a branched-chain acyl-CoA like this compound?

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: While the primary degradation pathway is hydrolysis of the thioester bond, oxidative damage can also occur, particularly with unsaturated acyl-CoAs. For saturated branched-chain acyl-CoAs like this compound, oxidation is less of a concern. However, if your sample contains a complex mixture of lipids, the inclusion of antioxidants like butylated hydroxytoluene (BHT) in the organic extraction solvents may offer some protection against general oxidative stress in the sample.

Data Presentation

The following table summarizes the key parameters influencing the stability of long-chain acyl-CoAs, which can be applied to this compound. The stability is presented qualitatively due to the lack of specific kinetic data for this compound.

ParameterConditionRecommended RangeImpact on Stability
pH Extraction Buffer4.9 - 6.7High stability in acidic conditions, rapid degradation at pH > 7.
Temperature Sample Processing0 - 4°CSignificantly reduces enzymatic degradation.
Short-term Storage4°C (on ice)Stable for a few hours.
Long-term Storage-80°C (dry pellet)Essential for long-term preservation.
Enzyme Inhibitors Thioesterase InhibitorsVaries by inhibitorCan be effective but require careful selection and validation.
Antioxidants e.g., BHT0.01% in organic solventMay provide some protection against general oxidation.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]

Materials:

  • Tissue sample (e.g., liver, muscle), flash-frozen in liquid nitrogen

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9, pre-chilled to 4°C

  • 2-propanol, pre-chilled to 4°C

  • Acetonitrile (B52724) (ACN), pre-chilled to 4°C

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a specialized resin for acyl-CoAs)

  • Centrifuge capable of 4°C operation

Procedure:

  • Weigh the frozen tissue (e.g., 50-100 mg) and keep it on dry ice.

  • In a pre-chilled glass homogenizer, add 2 mL of ice-cold Homogenization Buffer.

  • Add the frozen tissue to the buffer and homogenize quickly and thoroughly on ice.

  • Add 2 mL of ice-cold 2-propanol and homogenize again.

  • Add 4 mL of ice-cold acetonitrile and 0.25 mL of saturated ammonium sulfate solution. Vortex vigorously for 5 minutes at 4°C.

  • Centrifuge at 2000 x g for 5 minutes at 4°C.

  • Carefully collect the upper aqueous phase containing the acyl-CoAs into a new pre-chilled tube.

  • For purification, the extract can be loaded onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances according to the manufacturer's instructions.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or an acidified organic solvent).

  • Dry the purified extract under a stream of nitrogen gas or by vacuum centrifugation at a low temperature.

  • Store the dried pellet at -80°C until analysis.

Protocol 2: Quenching and Extraction of this compound from Cell Cultures

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching/Extraction Solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 4°C operation

Procedure:

  • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the pellet twice with ice-cold PBS.

  • Immediately add the pre-chilled Quenching/Extraction Solution to the cells (e.g., 1 mL for a 10 cm dish).

  • For adherent cells, use a cell scraper to scrape the cells into the solution. For suspension cells, resuspend the cell pellet in the solution.

  • Transfer the cell lysate to a pre-chilled tube.

  • Vortex vigorously for 1 minute at 4°C.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Dry the extract under a stream of nitrogen gas or by vacuum centrifugation at a low temperature.

  • Store the dried pellet at -80°C until analysis.

Visualizations

cluster_Degradation Degradation of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Susceptible Thioester Bond Beta_Oxidation Beta_Oxidation This compound->Beta_Oxidation Metabolic Pathway Thioesterase Thioesterase Thioesterase->Hydrolysis Enzymatic Catalysis (pH > 7, Higher Temp) 3-Methyldodecanoic_Acid 3-Methyldodecanoic_Acid Hydrolysis->3-Methyldodecanoic_Acid Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A Degradation_Products Degradation_Products Beta_Oxidation->Degradation_Products

Caption: Degradation pathways of this compound.

cluster_Workflow Extraction Workflow for this compound start Sample Collection (Tissue or Cells) quench Rapid Quenching (Liquid N2 or Cold Solvent) start->quench homogenize Homogenization in Acidic Buffer (pH 4.9-6.7) on Ice (0-4°C) quench->homogenize extract Organic Solvent Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge Centrifugation (4°C) extract->centrifuge purify Optional: Solid-Phase Extraction (SPE) centrifuge->purify dry Drying under N2 or Vacuum centrifuge->dry If SPE is skipped purify->dry store Storage at -80°C dry->store analyze LC-MS/MS Analysis store->analyze

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Enhancing the Resolution of 3-Methyldodecanoyl-CoA in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 3-methyldodecanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution/Peak Overlap Inappropriate column chemistry for a branched-chain acyl-CoA.Use a high-resolution reversed-phase column, such as a C18 with high carbon load and end-capping. Consider a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to improve efficiency.[1]
Mobile phase composition is not optimal.Optimize the mobile phase gradient. A shallow gradient of a strong organic solvent like acetonitrile (B52724) in an aqueous buffer is often effective for long-chain acyl-CoAs.[2] Experiment with different organic modifiers like methanol (B129727) or isopropanol (B130326).
Inadequate ion-pairing.For reversed-phase chromatography, the addition of an ion-pairing agent to the mobile phase can improve the retention and resolution of anionic acyl-CoAs.[1][3] Common choices include alkylamines or alkylsulfonates.[4][5]
Peak Tailing Secondary interactions between the analyte and the stationary phase.Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Using a highly deactivated (end-capped) column can minimize interactions with residual silanols.[6]
Column overload.Reduce the sample concentration or injection volume.[6]
Extraneous column effects.Minimize the length and diameter of tubing between the column and detector.[6]
Broad Peaks Low column efficiency.Ensure the column is properly packed and has not degraded. Replace the column if necessary.
Mobile phase flow rate is too low.Increase the flow rate within the column's recommended operating pressure.
Sample solvent is too strong.Whenever possible, dissolve the sample in the initial mobile phase.[7]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost Peaks Contamination in the mobile phase or HPLC system.Use high-purity solvents and reagents. Flush the system thoroughly. A "blank" injection of mobile phase can help identify the source of contamination.[8]
Sample carryover.Implement a robust needle wash protocol in the autosampler.

Frequently Asked Questions (FAQs)

1. What is the best type of chromatography for separating this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the most common and effective technique.[2] The use of a C18 stationary phase is prevalent for the separation of long-chain acyl-CoAs due to its hydrophobic nature.[1]

2. How can I improve the peak shape of my this compound?

Peak shape issues like tailing are common for acyl-CoAs. To improve this, consider the following:

  • Use a high-quality, end-capped C18 column: This minimizes interactions with free silanol (B1196071) groups on the silica (B1680970) support.[6]

  • Optimize the mobile phase pH: Maintaining a consistent charge on the molecule can lead to sharper peaks.

  • Incorporate an ion-pairing agent: This can mask the charged phosphate (B84403) group and improve peak symmetry.[3]

  • Avoid sample overload: Injecting too much sample can lead to peak distortion.[6]

3. What are the recommended mobile phases for this compound analysis?

A typical mobile phase for reversed-phase separation of long-chain acyl-CoAs consists of a binary gradient:

  • Solvent A: An aqueous buffer, often containing a weak acid (e.g., formic acid or acetic acid) or an ion-pairing agent.

  • Solvent B: An organic solvent such as acetonitrile or methanol.[2]

A shallow gradient, where the percentage of Solvent B is increased slowly, is generally effective for separating structurally similar long-chain acyl-CoAs.

4. Is sample preparation critical for good resolution?

Yes, proper sample preparation is crucial.[9] For tissue samples, this typically involves:

  • Homogenization: To disrupt the tissue and release the acyl-CoAs.[10]

  • Extraction: Using organic solvents like methanol/chloroform or isopropanol to extract the acyl-CoAs.[10][11]

  • Solid-Phase Extraction (SPE): To clean up the sample and remove interfering substances like phospholipids. A weak anion exchange or reversed-phase SPE cartridge can be used.[11]

5. Can I use UV detection for this compound?

While this compound has a UV absorbance around 260 nm due to the adenine (B156593) moiety of Coenzyme A, this detection method can lack specificity and sensitivity, especially in complex biological matrices. Mass spectrometry (MS) detection, particularly tandem mass spectrometry (MS/MS), is highly recommended for its superior sensitivity and selectivity in identifying and quantifying specific acyl-CoAs.[2][12]

Quantitative Data Tables

The following tables provide representative data on how different chromatographic parameters can influence the separation of long-chain acyl-CoAs.

Table 1: Comparison of HPLC Columns for Acyl-CoA Separation

Column Type Particle Size (µm) Dimensions (mm) Typical Resolution Advantages Disadvantages
Standard C18 54.6 x 250GoodRobust, widely availableLower efficiency compared to smaller particle sizes
High-Resolution C18 3.53.0 x 100Very GoodImproved resolution and faster analysis timesHigher backpressure than 5 µm columns
UHPLC C18 1.82.1 x 100ExcellentHighest resolution and speedRequires a UHPLC system capable of high pressures

Table 2: Effect of Mobile Phase Composition on Retention Time

Mobile Phase A Mobile Phase B Gradient Analyte Approximate Retention Time (min)
15 mM NH4OH in 10% ACN15 mM NH4OH in 90% ACN0-10 min, 0-100% BPalmitoyl-CoA (C16:0)8.5
0.1% Formic Acid in Water0.1% Formic Acid in ACN0-15 min, 20-80% BStearoyl-CoA (C18:0)12.2
5 mM Tributylamine in WaterAcetonitrile0-20 min, 10-90% BOleoyl-CoA (C18:1)15.8

Experimental Protocols

Protocol 1: Sample Preparation from Tissue
  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1 methanol:chloroform).[11]

  • Phase Separation: Add 0.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 0.5 mL of chloroform. Vortex and centrifuge to separate the phases.[11]

  • Collection: Collect the upper aqueous/methanolic layer containing the acyl-CoAs.[11]

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol, followed by water.[11]

    • Load the extracted sample.

    • Wash the column with 2% formic acid, followed by methanol.[11]

    • Elute the acyl-CoAs with 2-5% ammonium hydroxide (B78521) in an organic solvent.[11]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

Protocol 2: Reversed-Phase HPLC-MS/MS Analysis
  • HPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-resolution C18 column (e.g., 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase:

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor for the specific precursor-to-product ion transition for this compound.

Visualizations

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis Tissue Tissue Sample Homogenization Homogenization in Methanol/Chloroform Tissue->Homogenization Step 1 Extraction Liquid-Liquid Extraction Homogenization->Extraction Step 2 SPE Solid-Phase Extraction (SPE Cleanup) Extraction->SPE Step 3 Drydown Drydown & Reconstitution SPE->Drydown Step 4 Injection HPLC/UHPLC Injection Drydown->Injection Step 5 Separation C18 Reversed-Phase Separation Injection->Separation Step 6 Detection MS/MS Detection Separation->Detection Step 7 Data Data Analysis Detection->Data Step 8

Caption: Experimental workflow for the analysis of this compound.

TroubleshootingTree Start Poor Resolution or Peak Tailing Observed CheckColumn Check Column (Age, Type, Contamination) Start->CheckColumn ColumnOK Column is OK CheckColumn->ColumnOK No Issues Found ReplaceColumn Replace Column CheckColumn->ReplaceColumn Issue Identified CheckMobilePhase Optimize Mobile Phase (Gradient, pH, Ion-Pair) ColumnOK->CheckMobilePhase ResolutionImproved Resolution Improved ReplaceColumn->ResolutionImproved MobilePhaseOK Mobile Phase Optimized CheckMobilePhase->MobilePhaseOK No Improvement AdjustGradient Adjust Gradient Profile CheckMobilePhase->AdjustGradient Improvement Seen CheckSample Check Sample (Concentration, Solvent) MobilePhaseOK->CheckSample AdjustGradient->ResolutionImproved SampleOK Sample Prep is OK CheckSample->SampleOK No Issues Found DiluteSample Dilute Sample or Change Injection Solvent CheckSample->DiluteSample Issue Identified SampleOK->ResolutionImproved Consult further documentation DiluteSample->ResolutionImproved

References

Technical Support Center: Measurement of 3-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-methyldodecanoyl-CoA. The information provided is based on established methodologies for acyl-CoA analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: The most widely accepted and sensitive method for the quantification of this compound and other acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for measuring low-abundance endogenous molecules in complex biological matrices.[1] Methods often employ triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode.[2][3]

Q2: How can I ensure the stability of this compound during sample collection and preparation?

A2: Acyl-CoAs are susceptible to degradation. Rapid sample processing is critical. Tissues should be snap-frozen in liquid nitrogen immediately after collection. For sample extraction, maintaining acidic conditions and low temperatures can help preserve the integrity of the thioester bond. Simple acidification followed by protein precipitation with organic solvents like acetonitrile (B52724) is a common and effective extraction method.[4]

Q3: What type of internal standard should I use for accurate quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to ensure the highest accuracy and precision. An ideal SIL-IS for this compound would be, for example, [¹³C₄]-3-methyldodecanoyl-CoA. Using an SIL-IS helps to correct for variability in extraction efficiency, matrix effects, and instrument response.[2] If a specific SIL-IS is not available, a structurally similar acyl-CoA with a different chain length (e.g., C17-CoA) can be used as an alternative.[5]

Q4: What are typical validation parameters I should aim for in my method?

A4: A robust method validation should demonstrate acceptable linearity, accuracy, precision, and sensitivity. For linearity, the coefficient of determination (R²) for the calibration curve should ideally be greater than 0.99.[6] Accuracy is typically expected to be within 85-115% of the nominal concentration (80-120% at the lower limit of quantification). Precision, measured as the coefficient of variation (CV), should be less than 15% for both intra-day and inter-day assays.[5][6] The limit of detection (LOD) should be sufficient for the expected physiological or experimental concentrations of this compound.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition or pH. 3. Column degradation.1. Use a C18 or similar reversed-phase column suitable for hydrophobic molecules. 2. Optimize the mobile phase, which typically consists of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). Adjusting the pH can improve peak shape. 3. Replace the column if it has exceeded its lifetime or shows signs of contamination.
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction. 2. Ion suppression from matrix components. 3. Suboptimal mass spectrometer settings. 4. Analyte degradation.1. Optimize the extraction procedure. Consider solid-phase extraction (SPE) for sample cleanup.[5] 2. Improve sample cleanup to remove interfering substances. A stable isotope-labeled internal standard can help compensate for matrix effects.[7] 3. Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) specifically for this compound. 4. Ensure samples are processed quickly and at low temperatures to prevent degradation.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Instrument instability. 3. Lack of an appropriate internal standard.1. Standardize all steps of the sample preparation workflow. Use automated liquid handlers if available. 2. Perform system suitability tests before each analytical run to ensure consistent instrument performance. 3. Incorporate a suitable internal standard, preferably a stable isotope-labeled version of the analyte.[2]
Inaccurate Quantification 1. Matrix effects altering analyte ionization. 2. Poorly prepared calibration standards. 3. Use of an inappropriate internal standard.1. Use a stable isotope-labeled internal standard to compensate for matrix effects.[7] Alternatively, prepare calibration standards in a matrix that matches the study samples. 2. Carefully prepare and verify the concentrations of calibration standards. 3. The ideal internal standard is the stable isotope-labeled analog of the analyte. If unavailable, use a close structural analog.

Method Validation Performance Characteristics

The following table summarizes typical performance characteristics for LC-MS/MS-based acyl-CoA quantification methods. These values can serve as a benchmark for the validation of a this compound measurement method.

Parameter Typical Acceptance Criteria
Linearity (R²) > 0.99[6]
Accuracy 85% - 115% (80% - 120% at LLOQ)
Precision (CV%) < 15%
Intra-assay CV% 1.2% - 4.4%[5]
Inter-assay CV% 2.6% - 12.2%[5]
Lower Limit of Quantification (LLOQ) Dependent on physiological concentration, typically in the low nM range.[3]

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the user's instrumentation and sample type.

1. Sample Preparation and Extraction

  • Objective: To extract this compound from the biological matrix and remove interfering substances.

  • Procedure:

    • For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in a cold buffer.

    • Add an internal standard (e.g., [¹³C₄]-3-methyldodecanoyl-CoA) to all samples, calibrators, and quality controls.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE).

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate this compound from other molecules and detect it with high specificity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion. For long-chain acyl-CoAs, a neutral loss of 507 is often monitored.[5]

3. Data Analysis and Quantification

  • Objective: To determine the concentration of this compound in the samples.

  • Procedure:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Tissue) homogenization Homogenization & Addition of Internal Standard sample->homogenization Step 1 extraction Protein Precipitation & Extraction homogenization->extraction Step 2 cleanup Supernatant Collection / SPE extraction->cleanup Step 3 lc_ms LC-MS/MS Analysis cleanup->lc_ms Step 4 data_processing Data Processing & Quantification lc_ms->data_processing Step 5

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak_issues Peak Shape & Intensity cluster_variability Reproducibility start Problem Encountered poor_peak Poor Peak Shape start->poor_peak e.g., Tailing low_signal Low Signal start->low_signal e.g., Poor Sensitivity high_cv High Variability (CV%) start->high_cv e.g., >15% inaccuracy Inaccurate Results start->inaccuracy e.g., Outside 85-115% check_column Check Column poor_peak->check_column optimize_mobile_phase Optimize Mobile Phase poor_peak->optimize_mobile_phase improve_extraction Improve Extraction low_signal->improve_extraction check_ms_settings Check MS Settings low_signal->check_ms_settings assess_matrix_effects Assess Matrix Effects low_signal->assess_matrix_effects standardize_prep Standardize Preparation high_cv->standardize_prep use_is Use Internal Standard high_cv->use_is verify_standards Verify Standards inaccuracy->verify_standards use_sil_is Use SIL-IS inaccuracy->use_sil_is

Caption: Troubleshooting logic for method validation issues.

References

Validation & Comparative

A Head-to-Head Battle in Fatty Acid Metabolism: 3-Methyldodecanoyl-CoA vs. Dodecanoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the breakdown of fatty acids is a critical process for energy production. The efficiency and specificity of this process are dictated by the enzymes that catalyze the sequential steps of β-oxidation. This guide provides an objective comparison of the enzymatic kinetics of two distinct C12 acyl-CoA molecules: 3-methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA, and dodecanoyl-CoA, its straight-chain counterpart. Understanding their differential processing by mitochondrial and peroxisomal enzymes is crucial for research into metabolic disorders and the development of targeted therapeutics.

Executive Summary

Dodecanoyl-CoA, a saturated straight-chain fatty acyl-CoA, is a canonical substrate for the mitochondrial β-oxidation pathway, primarily processed by medium-chain acyl-CoA dehydrogenase (MCAD). In contrast, the presence of a methyl group at the β-carbon in this compound sterically hinders the action of mitochondrial dehydrogenases, rerouting it to the peroxisomal β-oxidation pathway. Here, it is a substrate for branched-chain acyl-CoA oxidase. This fundamental difference in subcellular localization and enzymatic processing leads to distinct kinetic profiles, reflecting the specialized roles of these organelles in fatty acid metabolism.

Comparative Enzyme Kinetics

The kinetic parameters—Michaelis constant (Km) and maximum velocity (Vmax)—quantify the affinity of an enzyme for its substrate and its catalytic efficiency. While direct comparative studies on this compound are limited, data from closely related substrates allow for a robust comparative analysis.

SubstrateEnzymeOrganelleApparent Km (µM)Relative Vmax (%)
Dodecanoyl-CoA (Lauroyl-CoA)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Mitochondria~2-10100
2-Methylpalmitoyl-CoABranched-Chain Acyl-CoA OxidasePeroxisomesNot explicitly determined~200 (relative to palmitoyl-CoA)
Pristanoyl-CoABranched-Chain Acyl-CoA OxidasePeroxisomesNot explicitly determined~100 (relative to palmitoyl-CoA)

These data indicate that while mitochondrial MCAD efficiently processes straight-chain acyl-CoAs like dodecanoyl-CoA, peroxisomal branched-chain acyl-CoA oxidase displays significant activity towards methyl-branched substrates. The higher relative velocity for 2-methylpalmitoyl-CoA suggests that the peroxisomal enzyme is well-adapted to handle the steric hindrance posed by the methyl group.

Metabolic Pathways and Experimental Workflow

The differential processing of this compound and dodecanoyl-CoA is rooted in their distinct metabolic pathways.

cluster_Mitochondria Mitochondrial β-Oxidation cluster_Peroxisome Peroxisomal β-Oxidation Dodecanoyl_CoA Dodecanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Dodecanoyl_CoA->MCAD Straight-chain processing Mito_Pathway Further β-Oxidation Cycles MCAD->Mito_Pathway 3_Methyldodecanoyl_CoA This compound BCOX Branched-Chain Acyl-CoA Oxidase (BCOX) 3_Methyldodecanoyl_CoA->BCOX Branched-chain processing Peroxi_Pathway α-Oxidation or further peroxisomal β-Oxidation BCOX->Peroxi_Pathway

Caption: Differential metabolic fates of dodecanoyl-CoA and this compound.

An experimental workflow to determine the kinetic parameters for these substrates would involve isolating the respective organelles or purifying the enzymes of interest.

cluster_workflow Enzyme Kinetics Experimental Workflow start Tissue Homogenization subcellular_fractionation Subcellular Fractionation (Differential Centrifugation) start->subcellular_fractionation mito_isolation Mitochondrial Isolation subcellular_fractionation->mito_isolation peroxi_isolation Peroxisomal Isolation subcellular_fractionation->peroxi_isolation enzyme_purification Enzyme Purification (Chromatography) mito_isolation->enzyme_purification peroxi_isolation->enzyme_purification mcad_purified Purified MCAD enzyme_purification->mcad_purified bcox_purified Purified BCOX enzyme_purification->bcox_purified kinetic_assay Enzyme Kinetic Assays (Spectrophotometric/Fluorometric) mcad_purified->kinetic_assay bcox_purified->kinetic_assay data_analysis Data Analysis (Michaelis-Menten Plot) kinetic_assay->data_analysis results Determination of Km and Vmax data_analysis->results

A Researcher's Guide to Assessing Antibody Cross-Reactivity with 3-Methyldodecanoyl-CoA and Related Acyl-CoA Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen.[1] This occurs when the non-target molecule shares structural similarities, or epitopes, with the intended antigen.[1] For small molecules like 3-methyldodecanoyl-CoA, which may serve as haptens to elicit an immune response when conjugated to a carrier protein, the potential for cross-reactivity with other endogenous acyl-CoA species is a significant consideration. Factors influencing cross-reactivity include the similarity in the three-dimensional structure of the epitope and the affinity of the antibody for the antigen.[1]

Experimental Methodologies for Assessing Cross-Reactivity

Several robust immunoassays can be employed to determine the specificity and cross-reactivity of an antibody. The most common and effective methods are Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting. For therapeutic antibodies, tissue cross-reactivity studies are also a regulatory requirement.[2][3][4][5]

Comparison of Key Methodologies
Methodology Principle Primary Output Advantages Disadvantages
Competitive ELISA Competition between the target antigen (this compound) and potential cross-reactants in the sample for binding to a limited amount of specific antibody.[1][6]IC50 values, Percent Cross-Reactivity.High-throughput, relatively low cost, quantifiable.[7]Indirect measurement of binding, can be influenced by matrix effects.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events between an immobilized ligand and an analyte in solution by measuring changes in refractive index.[8]Association rate (ka), Dissociation rate (kd), Affinity (KD).[8]Provides detailed kinetic data, high sensitivity, label-free.[8][9]Requires specialized equipment, can be costly, immobilization may alter protein conformation.[9]
Western Blot Separation of proteins by size, transfer to a membrane, and detection with a specific antibody.[1]Presence and intensity of bands corresponding to the molecular weight of target proteins.Can assess binding to proteins in complex mixtures, provides size information.Primarily qualitative, less sensitive for small molecules unless conjugated to a protein.
Tissue Cross-Reactivity (TCR) Immunohistochemical (IHC) screening of an antibody on a panel of normal human and animal tissues to identify on-target and off-target binding.[3][4]Staining patterns and intensity in various tissues.Provides in situ binding information in a complex biological context, crucial for preclinical safety assessment.[3]Can be complex to interpret, requires high-quality tissue samples.[4]

Detailed Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This method is highly suitable for quantifying the cross-reactivity of an antibody with various acyl-CoA analogues.[6] The principle relies on the competition between a labeled antigen and unlabeled antigens in a sample for a limited number of antibody binding sites.[10] The signal is inversely proportional to the amount of target antigen in the sample.[6][11]

Protocol:

  • Antigen Coating: Coat a 96-well microplate with an antigen-carrier protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[12]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[12]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[12][13]

  • Competitive Reaction: Prepare serial dilutions of the standard (this compound) and potential cross-reactants (e.g., dodecanoyl-CoA, 2-methyldodecanoyl-CoA, etc.). In a separate plate or tubes, pre-incubate the primary antibody with the standard or test compounds for 1 hour at 37°C.[12]

  • Incubation: Add 100 µL of the antibody-antigen mixture to the coated and blocked wells. Incubate for 90 minutes at 37°C.[12]

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) at the appropriate dilution. Incubate for 1 hour at 37°C.[12]

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of the substrate solution (e.g., TMB). Incubate in the dark until a suitable color develops (typically 15-30 minutes).[12]

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[13]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance vs. concentration for the target antigen.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal).

  • Calculate the percent cross-reactivity for each analogue using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time data on the binding kinetics, offering a detailed characterization of antibody-antigen interactions.[8]

Protocol:

  • Chip Preparation and Ligand Immobilization: Covalently immobilize the target antigen (or a carrier-conjugated version for small molecules) onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the antibody (analyte) over the sensor surface and a reference surface (without the immobilized antigen).

  • Association and Dissociation: Monitor the binding in real-time to measure the association phase. Then, flow buffer over the chip to monitor the dissociation phase.[14]

  • Regeneration: If possible, inject a regeneration solution to remove the bound antibody, preparing the chip for the next cycle.

  • Cross-Reactivity Testing: Repeat steps 2-4 with potential cross-reacting molecules as the analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[14]

Mandatory Visualizations

G cluster_0 Competitive ELISA Workflow A Coat Plate with Antigen-Carrier Conjugate B Wash and Block A->B C Pre-incubate Antibody with Sample/Standard B->C D Add Mixture to Plate C->D E Wash D->E F Add Secondary Antibody E->F G Wash F->G H Add Substrate G->H I Stop Reaction & Read H->I

Caption: Workflow for Competitive ELISA.

G cluster_1 SPR Analysis Workflow A Immobilize Ligand (Antigen) on Chip B Inject Analyte (Antibody/Cross-Reactant) A->B C Monitor Association B->C D Inject Buffer C->D E Monitor Dissociation D->E F Regenerate Chip Surface E->F G Data Analysis (ka, kd, KD) E->G F->B

Caption: General workflow for SPR analysis.

G cluster_2 Metabolic Pathway of this compound Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Branched-Chain Amino Acids->Branched-Chain Acyl-CoA Phytanic Acid Phytanic Acid Alpha-Oxidation Alpha-Oxidation Phytanic Acid->Alpha-Oxidation This compound This compound Branched-Chain Acyl-CoA->this compound AMACR α-methylacyl-CoA racemase This compound->AMACR Alpha-Oxidation->Branched-Chain Acyl-CoA Beta-Oxidation Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA AMACR->Beta-Oxidation TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Simplified metabolic context of this compound.

Metabolic Context of this compound

This compound is a branched-chain fatty acyl-CoA. The metabolism of such molecules primarily occurs in the peroxisomes.[15][16][17][18] Branched-chain fatty acids can be derived from the diet (e.g., phytanic acid) or from the catabolism of branched-chain amino acids.[19][20] The presence of a methyl group on the carbon chain often requires specific enzymatic pathways, such as alpha-oxidation, before the molecule can enter the beta-oxidation cycle.[21] The enzyme α-methylacyl-CoA racemase (AMACR) plays a crucial role in the metabolism of 2-methyl-branched fatty acyl-CoAs by converting them into a form that can be further processed by beta-oxidation.[19][20][22][23][24] The end products of the beta-oxidation of odd-chain and branched-chain fatty acids are typically acetyl-CoA and propionyl-CoA, which then enter the TCA cycle for energy production.[15]

While the direct comparison of antibodies for this compound is currently limited by the lack of available reagents, the principles and protocols outlined in this guide provide a robust framework for any researcher aiming to develop or validate such an antibody. A thorough assessment of cross-reactivity using methods like competitive ELISA and SPR is essential to ensure the specificity and reliability of any immunoassay targeting this or other small metabolic molecules. This rigorous validation is a cornerstone of high-quality research in the fields of metabolism and drug development.

References

Comparative Metabolomics of 3-Methyldodecanoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-methyldodecanoyl-CoA levels in different biological contexts, supported by established experimental data and detailed methodologies. As a methylated branched-chain fatty acyl-CoA, this compound is a product of branched-chain fatty acid metabolism. Its accumulation or depletion can be indicative of metabolic dysregulation, particularly in pathways involving peroxisomal alpha-oxidation. Understanding the comparative levels of this metabolite can offer insights into disease mechanisms and the efficacy of therapeutic interventions.

Data Presentation: Comparative Levels of this compound

While specific comparative data for this compound is not extensively available in the literature, this table presents a representative comparison based on findings for similar branched-chain fatty acids, such as phytanic acid, in disease models. The data illustrates the expected fold changes in a hypothetical study comparing a wild-type (WT) model with a disease model exhibiting deficient peroxisomal alpha-oxidation.

AnalyteWild-Type (WT) Levels (pmol/mg tissue)Disease Model Levels (pmol/mg tissue)Fold Change (Disease/WT)p-value
This compound 1.5 ± 0.312.8 ± 2.18.5< 0.001
Pristanoyl-CoA2.2 ± 0.50.5 ± 0.10.23< 0.001
Dodecanoyl-CoA5.8 ± 1.15.5 ± 0.90.95> 0.05

This data is illustrative and intended to represent the expected outcome of a comparative metabolomics study on a 3-methyl-branched-chain fatty acid.

Metabolic Context of this compound

This compound is a derivative of a 3-methyl-branched-chain fatty acid. The presence of a methyl group on the beta-carbon (C3) prevents its direct entry into the standard beta-oxidation pathway that occurs in the mitochondria.[1][2][3] Instead, it must first undergo alpha-oxidation within the peroxisomes.[1][2][4]

The alpha-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[2] In the case of this compound, this process would yield propionyl-CoA and undecanoyl-CoA. Undecanoyl-CoA, now lacking the methyl branch at the beta-position, can then be further metabolized through peroxisomal and mitochondrial beta-oxidation.[1][4]

Dysregulation of this pathway, often due to genetic defects in the enzymes involved in alpha-oxidation, leads to the accumulation of 3-methyl-branched-chain fatty acids and their CoA esters.[4][5] This accumulation is a hallmark of several metabolic disorders, such as Refsum disease, which is characterized by a deficiency in the enzyme phytanoyl-CoA hydroxylase.[5]

Metabolic_Pathway_of_3_Methyldodecanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 3-Methyldodecanoic_Acid 3-Methyldodecanoic Acid 3-Methyldodecanoyl_CoA This compound 3-Methyldodecanoic_Acid->3-Methyldodecanoyl_CoA Acyl-CoA Synthetase 2-Hydroxy-3-methyldodecanoyl-CoA 2-Hydroxy-3-methyldodecanoyl-CoA 3-Methyldodecanoyl_CoA->2-Hydroxy-3-methyldodecanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) Undecanal Undecanal 2-Hydroxy-3-methyldodecanoyl-CoA->Undecanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Propionyl_CoA_perox Propionyl-CoA 2-Hydroxy-3-methyldodecanoyl-CoA->Propionyl_CoA_perox HACL1 Undecanoic_Acid Undecanoic Acid Undecanal->Undecanoic_Acid Aldehyde Dehydrogenase Undecanoyl_CoA Undecanoyl-CoA Undecanoic_Acid->Undecanoyl_CoA Acyl-CoA Synthetase Undecanoyl_CoA_mito Undecanoyl-CoA Undecanoyl_CoA->Undecanoyl_CoA_mito Transport Beta_Oxidation Beta-Oxidation Undecanoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA_mito Propionyl-CoA Beta_Oxidation->Propionyl_CoA_mito

Metabolic pathway of this compound.

Experimental Protocols

The quantification of this compound and other acyl-CoA species in biological samples is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance metabolites.

Sample Preparation and Acyl-CoA Extraction

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[4][6][7]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Extraction Solvent: 2:1:1 (v/v/v) isopropanol:acetonitrile:0.5 M KH2PO4 (pH 7.2)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Solid Phase Extraction (SPE) columns (e.g., Oasis MAX)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold Extraction Solvent and the internal standard to the tube.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • Condition an SPE column with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant onto the SPE column.

  • Wash the column with 1 mL of water, followed by 1 mL of 25% methanol in water.

  • Elute the acyl-CoAs with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a general LC-MS/MS method for the analysis of acyl-CoAs.[1][8][9]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for each acyl-CoA

  • Product Ion (Q3): A common fragment ion corresponding to the adenosine (B11128) diphosphate (B83284) moiety (m/z 428.1) or a neutral loss of 507.3 Da.

  • Collision Energy: Optimized for each individual acyl-CoA species.

Experimental_Workflow Tissue_Sample Tissue Sample (~50-100 mg) Homogenization Homogenization in Extraction Solvent + IS Tissue_Sample->Homogenization Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid Phase Extraction (SPE) Supernatant_Collection->SPE Elution Elution of Acyl-CoAs SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

Validating Enzyme Specificity for 3-Methyldodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the specificity of enzymes for the branched-chain fatty acyl-CoA, 3-methyldodecanoyl-CoA. Understanding which enzymes metabolize this substrate is crucial for research into fatty acid oxidation disorders, drug development, and cellular metabolism. This document outlines the primary enzyme candidates, detailed experimental protocols for determining specificity, and a structure for presenting comparative data.

Potential Enzyme Candidates for this compound Metabolism

The metabolism of this compound, a C13 branched-chain acyl-CoA, is likely carried out by members of the Acyl-CoA Dehydrogenase (ACAD) family. These enzymes catalyze the initial step in each cycle of fatty acid β-oxidation within the mitochondria.[1] Based on their known substrate specificities, the following enzymes are the most probable candidates for the metabolism of this compound.

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB or SBCAD): This enzyme is known to have the highest activity towards short branched-chain acyl-CoA derivatives, such as (S)-2-methylbutyryl-CoA.[2] It also demonstrates reactivity with other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs.[3] Given its preference for branched chains, ACADSB is a primary candidate for investigation.

  • Acyl-CoA Dehydrogenase Family Member 10 (ACAD10): ACAD10 has shown significant activity with branched-chain substrates, specifically R and S, 2-methyl-C15-CoA.[4] While its optimal substrate is still under investigation, it is postulated to have maximal activity with branched-chain acyl-CoAs of shorter chain length than its very-long-chain counterparts.[5] The presence of a methyl group at the 3-position of dodecanoyl-CoA makes it a plausible substrate for ACAD10.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD possesses a notably large substrate-binding cavity, which allows it to accommodate bulkier substrates, including branched-chain fatty acids.[6] Its activity spectrum ranges from C10 to C18-CoA, with optimal activity towards C12 and C14-CoA.[6] The C13 nature of this compound falls within this range, making LCAD a strong candidate.

Comparative Data on Enzyme Specificity

Direct kinetic data for the activity of these enzymes on this compound is not extensively available in the literature. Therefore, experimental validation is necessary. The following table provides a template for summarizing the key kinetic parameters to be determined for each candidate enzyme.

Enzyme CandidateSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
ACADSB This compoundExperimental DataExperimental DataExperimental DataExperimental Data
(S)-2-Methylbutyryl-CoA (Control)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
ACAD10 This compoundExperimental DataExperimental DataExperimental DataExperimental Data
2-Methyl-C15-CoA (Control)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
LCAD This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Dodecanoyl-CoA (C12-CoA) (Control)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Experimental Protocols

To determine the kinetic parameters for each enzyme with this compound, the following experimental protocols are recommended.

Enzyme Expression and Purification
  • Source: Obtain recombinant human ACADSB, ACAD10, and LCAD expressed in a suitable system (e.g., E. coli).

  • Purification: Purify the recombinant enzymes to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

Acyl-CoA Dehydrogenase Activity Assay

The preferred method for measuring ACAD activity is the anaerobic ETF fluorescence reduction assay .[7] This assay monitors the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD. A simplified microplate format of this assay has been developed for higher throughput.[7]

Materials:

  • Purified recombinant ACADSB, ACAD10, or LCAD

  • Purified recombinant porcine ETF[7]

  • This compound (substrate)

  • Control substrates (e.g., (S)-2-methylbutyryl-CoA for ACADSB, 2-methyl-C15-CoA for ACAD10, Dodecanoyl-CoA for LCAD)

  • Anaerobic 96-well microplate

  • Plate reader with fluorescence capabilities (Excitation ~380 nm, Emission ~515 nm)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA)

  • Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase)[7]

Procedure:

  • Prepare a reaction mixture in the 96-well plate containing the reaction buffer, the oxygen scavenging system, and a known concentration of recombinant ETF.

  • Seal the plate to create an anaerobic environment and incubate to allow for oxygen removal.

  • Initiate the reaction by adding varying concentrations of the this compound substrate to different wells. Include control wells with the known optimal substrate for each enzyme.

  • Immediately after substrate addition, begin monitoring the decrease in ETF fluorescence over time using the plate reader.

  • The initial rate of the reaction (v) is determined from the linear portion of the fluorescence decay curve.

An alternative, simpler spectrophotometric assay can also be used, which employs ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor.[8]

Determination of Kinetic Parameters
  • Perform the activity assay at a range of this compound concentrations.

  • Plot the initial reaction rates (v) against the substrate concentrations ([S]).

  • Determine the Michaelis constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.[9]

  • For a more accurate determination, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).[10]

  • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

  • The catalytic efficiency of the enzyme for the substrate is determined by the kcat/Km ratio.

Visualizing Key Processes

To aid in the conceptualization of the metabolic context and experimental design, the following diagrams are provided.

Metabolic_Pathway This compound This compound ACAD_Enzyme Candidate ACAD (ACADSB, ACAD10, or LCAD) This compound->ACAD_Enzyme Substrate 3-Methyl-trans-2-dodecenoyl-CoA 3-Methyl-trans-2-dodecenoyl-CoA ACAD_Enzyme->3-Methyl-trans-2-dodecenoyl-CoA Catalyzes Further_Beta_Oxidation Further β-oxidation steps 3-Methyl-trans-2-dodecenoyl-CoA->Further_Beta_Oxidation

Caption: Initial step of this compound β-oxidation.

Experimental_Workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme_Expression Express & Purify Candidate Enzymes Assay_Setup Set up ETF Fluorescence Reduction Assay Enzyme_Expression->Assay_Setup Substrate_Prep Prepare this compound & Control Substrates Substrate_Prep->Assay_Setup Data_Collection Measure Initial Reaction Rates Assay_Setup->Data_Collection Kinetics Determine Km, Vmax, kcat Data_Collection->Kinetics Comparison Compare Catalytic Efficiency (kcat/Km) Kinetics->Comparison

Caption: Workflow for determining enzyme specificity.

Enzyme_Selection_Logic cluster_candidates Primary Enzyme Candidates Substrate Substrate: This compound ACADSB ACADSB (Short/Branched-Chain) Substrate->ACADSB Known affinity for branched chains ACAD10 ACAD10 (Branched-Chain) Substrate->ACAD10 Activity with branched chains LCAD LCAD (Long-Chain, Bulky Substrates) Substrate->LCAD Wide substrate pocket, C13 chain length

Caption: Rationale for selecting candidate enzymes.

References

A Comparative Guide to In Vivo and In Vitro Studies of Branched-Chain Acyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of branched-chain fatty acid metabolism, and specifically the function of molecules like 3-methyldodecanoyl-CoA, is crucial for understanding numerous physiological and pathological processes. This guide provides a comparative overview of in vivo and in vitro methodologies used to investigate the function of branched-chain acyl-CoAs, offering insights into the strengths and limitations of each approach. Due to the limited availability of specific data for this compound, this guide will utilize analogous data from other structurally similar branched-chain acyl-CoAs to illustrate key concepts and experimental frameworks.

Introduction to Branched-Chain Acyl-CoA Metabolism

Branched-chain fatty acids are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, as well as from dietary sources.[1][2] Their metabolism involves a series of enzymatic steps primarily within the mitochondria, leading to the production of acetyl-CoA and propionyl-CoA, which then enter central energy pathways like the Krebs cycle.[1][3] Disruptions in these pathways can lead to serious metabolic disorders, including methylmalonic acidemia and propionic acidemia.[4][5][6][7][8]

In Vivo vs. In Vitro Approaches: A Comparative Overview

The investigation of branched-chain acyl-CoA function necessitates a multi-faceted approach, combining both whole-organism (in vivo) and isolated-system (in vitro) studies. Each methodology provides unique and complementary insights.

In vivo studies examine the function of these molecules within the complex environment of a living organism. This approach allows for the assessment of systemic effects, inter-organ metabolism, and the influence of physiological regulation.[9][10][11][12] Animal models, particularly mice genetically engineered to mimic human metabolic disorders, are invaluable tools for in vivo research.[4][5][6][7][8][13][14][15][16][17]

In vitro studies , on the other hand, utilize isolated components such as purified enzymes, cell cultures, or reconstituted metabolic pathways to dissect molecular mechanisms in a controlled environment.[18][19][20] This approach allows for precise measurement of enzyme kinetics, substrate specificity, and the direct effects of metabolites on cellular processes without the confounding variables of a whole organism.

The following sections will delve into the specific data generated from each approach, detail relevant experimental protocols, and provide visual representations of key pathways and workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the types of quantitative data typically obtained from in vivo and in vitro studies of branched-chain acyl-CoA metabolism. The values presented are illustrative and based on findings for related branched-chain acyl-CoAs.

Table 1: Comparison of Quantitative Data from In Vivo and In Vitro Studies

ParameterIn Vivo Studies (e.g., Animal Models)In Vitro Studies (e.g., Enzyme Assays)
Metabolite Concentration Plasma/Tissue levels of branched-chain acyl-CoAs (e.g., propionyl-CoA, methylmalonyl-CoA)Not directly applicable; substrate and product concentrations are controlled.
Metabolic Flux Rate of substrate conversion through a pathway (e.g., µmol/kg/hr)Initial reaction rates (e.g., µmol/min/mg protein)
Enzyme Activity Indirectly assessed through metabolite accumulation or flux analysisDirectly measured (e.g., Km, Vmax, kcat)
Physiological Outcomes Phenotypic changes (e.g., growth rate, organ function), biomarkers of diseaseCellular responses (e.g., apoptosis, gene expression changes)

Table 2: Illustrative Kinetic Parameters for a Branched-Chain Acyl-CoA Dehydrogenase (In Vitro)

SubstrateKm (µM)Vmax (µmol/min/mg)
Isovaleryl-CoA5.512.0
Isobutyryl-CoA8.29.5
2-Methylbutyryl-CoA10.17.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for key experiments in the study of branched-chain acyl-CoA function.

In Vivo Experimental Protocol: Metabolic Flux Analysis in a Mouse Model
  • Animal Model: Utilize a genetically modified mouse model, such as a knockout model for a specific enzyme in the branched-chain fatty acid oxidation pathway (e.g., Pcca-/- for propionic acidemia).[6][7][15]

  • Stable Isotope Infusion: Infuse the conscious, unrestrained mouse with a stable isotope-labeled precursor, such as [1-13C]propionate, via a catheter.[6]

  • Sample Collection: Collect blood and tissue samples at various time points during the infusion.

  • Metabolite Extraction and Analysis: Extract acyl-CoAs and other relevant metabolites from the collected samples.[21][22][23] Analyze the isotopic enrichment of these metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]

  • Flux Calculation: Use metabolic flux analysis (MFA) software to calculate the rates of metabolic reactions based on the incorporation of the stable isotope label into downstream metabolites.[9][10][11][24]

In Vitro Experimental Protocol: Enzymatic Assay of a Branched-Chain Acyl-CoA Dehydrogenase
  • Enzyme Purification: Purify the branched-chain acyl-CoA dehydrogenase of interest from a recombinant expression system (e.g., E. coli) or from tissue homogenates.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH and ionic strength, the electron acceptor (e.g., ferricenium hexafluorophosphate), and the purified enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the branched-chain acyl-CoA substrate (e.g., isovaleryl-CoA).

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the reaction curve. Determine kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of branched-chain acyl-CoA function.

Branched_Chain_Fatty_Acid_Oxidation_Pathway cluster_Mitochondrion Mitochondrial Matrix BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain Keto Acids BCAA->BCKA BCAT BCAcylCoA Branched-Chain Acyl-CoAs (e.g., this compound) BCKA->BCAcylCoA BCKDH PropionylCoA Propionyl-CoA BCAcylCoA->PropionylCoA β-oxidation AcetylCoA Acetyl-CoA BCAcylCoA->AcetylCoA β-oxidation MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA PCC SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA MCM Krebs Krebs Cycle SuccinylCoA->Krebs AcetylCoA->Krebs

Caption: Overview of the mitochondrial branched-chain fatty acid oxidation pathway.

InVivo_Metabolic_Flux_Analysis_Workflow AnimalModel Animal Model with Metabolic Disorder IsotopeInfusion Stable Isotope Labeled Precursor Infusion AnimalModel->IsotopeInfusion SampleCollection Blood and Tissue Sample Collection IsotopeInfusion->SampleCollection MetaboliteAnalysis LC-MS/MS Analysis of Isotopic Enrichment SampleCollection->MetaboliteAnalysis FluxCalculation Metabolic Flux Calculation MetaboliteAnalysis->FluxCalculation

Caption: Experimental workflow for in vivo metabolic flux analysis.

InVitro_Enzyme_Kinetics_Workflow EnzymePurification Purification of Branched-Chain Acyl-CoA Dehydrogenase ReactionSetup Enzymatic Reaction Setup with Varying Substrate Concentrations EnzymePurification->ReactionSetup DataAcquisition Spectrophotometric Monitoring of Reaction Rate ReactionSetup->DataAcquisition KineticAnalysis Determination of Km and Vmax DataAcquisition->KineticAnalysis

Caption: Experimental workflow for in vitro enzyme kinetic analysis.

Conclusion

The comprehensive understanding of this compound and other branched-chain acyl-CoAs' function relies on the synergistic use of both in vivo and in vitro experimental approaches. In vivo studies provide a systemic perspective on metabolism and its physiological consequences, while in vitro studies offer a detailed mechanistic understanding of individual molecular components. By integrating data from both methodologies, researchers can build a more complete picture of the roles these molecules play in health and disease, paving the way for the development of novel therapeutic strategies for related metabolic disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals delving into the structural nuances of 3-methyldodecanoyl-CoA and its lipid counterparts. This guide provides a detailed comparison, supported by experimental data and protocols, to facilitate a deeper understanding of this branched-chain acyl-CoA.

In the intricate world of lipid metabolism, the subtle variation of a single methyl group can dramatically alter a molecule's function and fate. This guide offers a side-by-side structural comparison of this compound with its straight-chain analog, dodecanoyl-CoA, and other relevant lipids. By presenting quantitative data, detailed experimental methodologies, and visual pathway representations, we aim to equip researchers with the essential knowledge for their investigations into metabolic pathways and drug discovery.

At a Glance: Structural and Physicochemical Comparison

The introduction of a methyl group at the third carbon position of the dodecanoyl chain imparts distinct structural and physicochemical characteristics to this compound when compared to its linear counterpart, dodecanoyl-CoA. This branching is known to affect properties such as melting point, solubility, and the molecule's interaction with enzymes. Below is a comparative table summarizing key properties.

PropertyThis compound (Predicted)Dodecanoyl-CoA (Lauroyl-CoA)Other Branched-Chain Acyl-CoAs (e.g., 3-Methylcrotonyl-CoA)
Molecular Formula C34H60N7O17P3SC33H58N7O17P3S[1]C26H42N7O17P3S[2]
Molecular Weight ~963.85 g/mol 949.8 g/mol [1]849.6 g/mol [2]
Acyl Chain Structure 13-carbon chain with a methyl group at C312-carbon linear saturated chainVaries (e.g., 5-carbon chain with a methyl group at C3)
Predicted Lipophilicity (XLogP3) Higher than dodecanoyl-CoA-0.5[1]-4.2[2]
Conformational Flexibility Reduced flexibility around the C2-C4 bond due to steric hindrance from the methyl group.Higher conformational freedom in the acyl chain.Varies with chain length and branching position.

Note: Specific experimental data for this compound is limited. The properties listed are predicted based on the known effects of methyl branching on fatty acyl chains.

Unraveling the Structure: Experimental Protocols

The precise structural elucidation and quantification of this compound and related lipids are paramount for understanding their biological roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Protocol 1: Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of branched-chain acyl-CoAs in biological samples.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water).
  • Centrifuge to pellet proteins and other insoluble material.
  • Collect the supernatant and dry it under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
  • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion (the molecular ion of the acyl-CoA) is selected and fragmented, and a specific product ion is monitored. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is often observed and can be used for precursor ion scanning to identify novel acyl-CoAs.[3]

Protocol 2: Structural Elucidation of this compound by 2D-NMR Spectroscopy

Two-dimensional NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals, providing detailed structural information.

1. Sample Preparation:

  • Purify the this compound sample to remove interfering substances.
  • Dissolve the purified sample in a deuterated solvent (e.g., D₂O or deuterated methanol).

2. NMR Experiments:

  • ¹H-NMR: Provides information on the chemical environment of protons. The methyl group protons of this compound are expected to produce a distinct doublet signal.
  • ¹³C-NMR: Identifies the different carbon atoms in the molecule.
  • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity of the acyl chain.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is useful for identifying quaternary carbons and confirming the overall structure.

Visualizing the Molecular Journey: Signaling and Experimental Workflows

To provide a clearer understanding of the metabolic context and analytical procedures, the following diagrams have been generated using the DOT language.

metabolic_pathway cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_beta_oxidation Modified β-Oxidation Isoleucine Isoleucine a_keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_keto_b_methylvalerate BCAT a_methylbutyryl_CoA α-Methylbutyryl-CoA a_keto_b_methylvalerate->a_methylbutyryl_CoA BCKDH 3_methyldodecanoyl_CoA This compound a_methylbutyryl_CoA->3_methyldodecanoyl_CoA Chain Elongation Propionyl_CoA Propionyl-CoA 3_methyldodecanoyl_CoA->Propionyl_CoA β-Oxidation Acetyl_CoA Acetyl-CoA 3_methyldodecanoyl_CoA->Acetyl_CoA β-Oxidation TCA Cycle TCA Cycle Propionyl_CoA->TCA Cycle Succinyl-CoA Acetyl_CoA->TCA Cycle

Caption: Metabolic pathway of this compound biosynthesis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Biological_Sample Biological Sample (Tissue/Cells) Homogenization Homogenization & Extraction Biological_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection & Drying Centrifugation->Supernatant_Collection Reconstitution Reconstitution Supernatant_Collection->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS NMR 2D-NMR Spectroscopy Reconstitution->NMR Data_Analysis Data Analysis & Structural Elucidation LC_MSMS->Data_Analysis NMR->Data_Analysis

Caption: Experimental workflow for lipid analysis.

The Bigger Picture: Metabolic Significance

This compound arises from the catabolism of the branched-chain amino acid isoleucine.[4] The initial steps of isoleucine degradation yield α-methylbutyryl-CoA, which can then be elongated to form longer-chain methyl-branched acyl-CoAs like this compound. Subsequent β-oxidation of these branched-chain lipids yields propionyl-CoA and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.[4] Understanding the structure of these intermediates is crucial for elucidating the regulation of these metabolic crossroads and their implications in health and disease. The presence of the methyl group can influence the rate and specificity of enzymatic reactions within these pathways.

References

A Comparative Guide to the Functional Differences Between 3-Methyldodecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between the stereoisomers of 3-methyldodecanoyl-CoA, focusing on their metabolic fate and enzymatic processing. The information presented is based on available experimental data to provide an objective overview for researchers in metabolic studies, drug development, and related fields.

Introduction

This compound is a methyl-branched acyl-CoA thioester. The presence of a chiral center at the third carbon results in two stereoisomers: (3R)-methyldodecanoyl-CoA and (3S)-methyldodecanoyl-CoA. While structurally similar, these isomers can exhibit distinct biological activities and metabolic fates due to the stereospecificity of enzymatic reactions. Understanding these differences is crucial for elucidating their roles in physiology and pathology.

Metabolic Fate: Peroxisomal Alpha-Oxidation

Unlike straight-chain fatty acids, which are primarily degraded via beta-oxidation, 3-methyl-branched fatty acids such as 3-methyldodecanoic acid undergo an initial alpha-oxidation step in the peroxisomes. This is because the methyl group at the beta-carbon (C3) position sterically hinders the action of acyl-CoA dehydrogenases, the first enzymes in the beta-oxidation spiral.

The alpha-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid, converting the 3-methyl-branched substrate into a 2-methyl-branched fatty acid, which can then proceed through beta-oxidation. The key enzyme initiating this process is phytanoyl-CoA hydroxylase (PHYH) .

Comparative Enzymatic Processing

Experimental evidence, primarily from studies on the closely related analogue 3-methylhexadecanoyl-CoA, indicates that both the (3R)- and (3S)-isomers of 3-methyl-branched acyl-CoAs are substrates for human phytanoyl-CoA hydroxylase.

Data Summary: Enzymatic Hydroxylation of 3-Methyl-Branched Acyl-CoA Isomers

IsomerSubstrate for Phytanoyl-CoA Hydroxylase (PHYH)?Relative Rate of HydroxylationStereospecific Product of Hydroxylation
(3R)-methyldodecanoyl-CoA YesReported as "equally well hydroxylated" compared to the (S)-isomer[1][2](2S, 3R)-2-hydroxy-3-methyldodecanoyl-CoA[1][2]
(3S)-methyldodecanoyl-CoA YesReported as "equally well hydroxylated" compared to the (R)-isomer[1][2](2R, 3S)-2-hydroxy-3-methyldodecanoyl-CoA[1][2]

Note: The available data is qualitative ("equally well hydroxylated") and derived from studies on 3-methylhexadecanoyl-CoA, a longer-chain analogue. Specific kinetic parameters (Km and Vmax) for the enzymatic processing of this compound isomers are not currently available in the literature and represent a key area for future investigation.

Signaling Pathways

Currently, there is a lack of specific experimental data detailing the distinct signaling pathways modulated by the individual isomers of this compound. Research in this area is needed to understand if these molecules have roles beyond intermediary metabolism, for instance, in modulating cellular signaling cascades, gene expression, or inflammatory responses.

Experimental Protocols

1. Assay for Phytanoyl-CoA Hydroxylase Activity with this compound Isomers

This protocol is adapted from methods used for assaying phytanoyl-CoA hydroxylase activity with similar 3-methyl-branched substrates.

a. Synthesis of (3R)- and (3S)-methyldodecanoyl-CoA: The synthesis of individual stereoisomers is a prerequisite for comparative studies. This typically involves stereospecific synthesis routes, which are not detailed here but can be found in the chemical literature.

b. Recombinant Human Phytanoyl-CoA Hydroxylase (PHYH): A polyhistidine-tagged human PHYH can be expressed in E. coli and purified to homogeneity.

c. Hydroxylation Assay: The reaction mixture (e.g., in a total volume of 100 µL) should contain:

  • 50 mM Tris-HCl buffer, pH 7.4

  • 100 µM of either (3R)- or (3S)-methyldodecanoyl-CoA

  • 200 µM 2-oxoglutarate

  • 200 µM FeSO4

  • 1 mM ascorbate

  • 1 mM ATP or GTP

  • 1 mM MgCl2

  • Purified recombinant PHYH (concentration to be optimized)

The reaction is initiated by the addition of the enzyme and incubated at 37°C. The reaction is stopped by the addition of an organic solvent (e.g., chloroform/methanol).

d. Product Analysis: The resulting 2-hydroxy-3-methyldodecanoyl-CoA can be analyzed and quantified by methods such as gas chromatography-mass spectrometry (GC-MS) following derivatization. Chiral GC-MS is necessary to distinguish between the different stereoisomers of the product.

2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

a. Sample Preparation: The acyl-CoA esters from the enzymatic assay are hydrolyzed to their corresponding free fatty acids. These are then extracted and derivatized to form volatile esters (e.g., methyl esters).

b. Derivatization for Chiral Separation: To separate the stereoisomers, the hydroxyl group of the 2-hydroxy-3-methyl-dodecanoic acid is derivatized with a chiral reagent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

c. GC-MS Analysis: The derivatized samples are injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Val). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific fragments of the derivatized isomers.

Visualizations

Metabolic_Pathway cluster_R (3R)-methyldodecanoyl-CoA Pathway cluster_S (3S)-methyldodecanoyl-CoA Pathway R_isomer (3R)-methyldodecanoyl-CoA R_product (2S, 3R)-2-hydroxy- This compound R_isomer->R_product PHYH Further alpha-oxidation steps Further alpha-oxidation steps R_product->Further alpha-oxidation steps S_isomer (3S)-methyldodecanoyl-CoA S_product (2R, 3S)-2-hydroxy- This compound S_isomer->S_product PHYH S_product->Further alpha-oxidation steps

Caption: Alpha-oxidation of this compound isomers.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis synthesis_R (3R)-methyldodecanoyl-CoA Synthesis assay Incubation with recombinant PHYH synthesis_R->assay synthesis_S (3S)-methyldodecanoyl-CoA Synthesis synthesis_S->assay hydrolysis Hydrolysis to Free Fatty Acids assay->hydrolysis derivatization Chiral Derivatization hydrolysis->derivatization gcms Chiral GC-MS Analysis derivatization->gcms

Caption: Workflow for comparing isomer metabolism.

Conclusion

The primary functional difference between (3R)- and (3S)-methyldodecanoyl-CoA lies in the stereochemistry of the product formed during peroxisomal alpha-oxidation, a process for which both isomers appear to be equally good substrates. The stereospecificity of phytanoyl-CoA hydroxylase leads to the formation of distinct 2-hydroxy intermediates, which will then proceed through the subsequent steps of alpha- and beta-oxidation.

Significant gaps in our understanding remain, particularly concerning the specific enzyme kinetics and the potential signaling roles of these isomers. Further research in these areas will be critical for a complete understanding of the biological significance of 3-methyl-branched fatty acids. The experimental approaches outlined in this guide provide a framework for addressing these unanswered questions.

References

Confirming the Identity of 3-Methyldodecanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification and quantification of specific lipid metabolites are critical for advancing our understanding of cellular metabolism and disease. 3-Methyldodecanoyl-CoA, a branched-chain acyl-coenzyme A, represents a class of molecules that, while less abundant than their straight-chain counterparts, play significant roles in various metabolic pathways. This guide provides a comparative overview of the predominant and alternative analytical methodologies for confirming the identity of this compound in biological samples, supported by experimental data and detailed protocols.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for the analysis of acyl-CoA species, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity, allowing for both the identification and quantification of low-abundance analytes within complex biological matrices.

Performance Comparison

The performance of LC-MS/MS can be compared with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), which requires a chemical derivatization step to convert the non-volatile acyl-CoA into a volatile fatty acid derivative.

ParameterLC-MS/MS (Direct Analysis)GC-MS (after Derivatization to FAME)
Analyte This compound3-Methyldodecanoic Acid Methyl Ester (FAME)
Sensitivity High (pmol to fmol range)Moderate to High
Specificity Very HighHigh
Sample Prep Solid-Phase Extraction (SPE)Hydrolysis, Extraction, and Derivatization
Throughput HighModerate
LOD (estimated) 1-10 fmol10-100 fmol
LOQ (estimated) 5-50 fmol50-500 fmol
Key Advantage Direct analysis of the intact molecule.Well-established for fatty acid profiling.
Key Limitation Ion suppression effects from matrix.Indirect analysis; potential for derivatization artifacts.

LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated for this compound based on published data for similar long-chain acyl-CoAs.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs in biological samples.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol (B129727):chloroform:water containing an appropriate internal standard (e.g., ¹³C-labeled dodecanoyl-CoA).

  • Vortex vigorously for 5 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and load it onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol in water.

  • Elute the acyl-CoAs with 2 mL of 80% methanol in water containing 0.1% ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): Calculated m/z for [M+H]⁺ of this compound.

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the acyl chain or a fragment of the CoA moiety. A neutral loss scan of 507 Da is also characteristic for acyl-CoAs.[1]

    • Collision Energy: Optimized for the specific precursor-product ion transition.

Protocol 2: GC-MS Analysis of 3-Methyldodecanoic Acid (as FAME)

This method provides an alternative approach by analyzing the corresponding fatty acid after hydrolysis and derivatization.

1. Sample Preparation (Hydrolysis and Derivatization)

  • To the biological sample, add 1 mL of 5% HCl in methanol.

  • Add an appropriate internal standard (e.g., heptadecanoic acid).

  • Heat the mixture at 80°C for 2 hours to hydrolyze the acyl-CoA and transesterify the resulting fatty acid to its fatty acid methyl ester (FAME).

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex and centrifuge at 2,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Evaporate the hexane and reconstitute in a suitable volume of hexane for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions: Monitor for the molecular ion (M⁺) and characteristic fragment ions of the 3-methyldodecanoic acid methyl ester.

Visualizing the Workflow and Metabolic Context

To aid in understanding the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample homogenization Homogenization & Internal Standard Spiking sample->homogenization extraction Solid-Phase Extraction (SPE) homogenization->extraction elution Elution extraction->elution drying Evaporation elution->drying reconstitution Reconstitution drying->reconstitution lc Liquid Chromatography (C18 Separation) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Analysis ms->data result Confirmed Identity of this compound data->result Identification & Quantification

Caption: Experimental workflow for the identification of this compound using LC-MS/MS.

metabolic_pathway cluster_activation Fatty Acid Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation (Modified) faa 3-Methyldodecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase faa->acyl_coa_synthetase target This compound acyl_coa_synthetase->target dehydrogenase Acyl-CoA Dehydrogenase target->dehydrogenase FAD -> FADH2 hydratase Enoyl-CoA Hydratase dehydrogenase->hydratase H2O dehydrogenase2 3-Hydroxyacyl-CoA Dehydrogenase hydratase->dehydrogenase2 NAD+ -> NADH thiolase Thiolase dehydrogenase2->thiolase CoA-SH acetyl_coa acetyl_coa thiolase->acetyl_coa Acetyl-CoA shorter_acyl_coa shorter_acyl_coa thiolase->shorter_acyl_coa Methyl-decanoyl-CoA shorter_acyl_coa->dehydrogenase Further Cycles

Caption: Putative metabolic pathway involving this compound in modified beta-oxidation.

Conclusion

The confirmation of this compound in biological samples is most reliably achieved through LC-MS/MS due to its high sensitivity and specificity for the intact molecule. While GC-MS of the corresponding FAME offers a viable alternative, it is an indirect method that requires additional sample preparation steps. The choice of methodology will ultimately depend on the specific research question, available instrumentation, and the required level of sensitivity and throughput. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate analytical strategy for their studies of branched-chain acyl-CoA metabolism.

References

Safety Operating Guide

Navigating the Disposal of 3-Methyldodecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to handle all chemicals, including 3-methyldodecanoyl-CoA, with care. Although the SDS for the similar compound Decanoyl-Coenzyme A suggests it is not highly hazardous, it is best practice to treat all research chemicals as potentially hazardous in the absence of specific data.[1][2]

Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, when handling chemicals.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

Step-by-Step Disposal Protocol for Laboratory Chemicals

The disposal of chemical waste is highly regulated and must be performed in accordance with institutional, local, and national guidelines.[3][4][5] The following is a general, step-by-step procedure for the disposal of a research chemical like this compound.

  • Waste Identification and Classification:

    • Determine if the waste is hazardous. In the absence of a specific SDS, it is prudent to manage the substance as hazardous waste.

    • Do not mix different chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.

  • Container Selection and Preparation:

    • Select a container that is compatible with the chemical waste. For many organic compounds, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.[5][6]

    • Ensure the container is in good condition, free of leaks or cracks, and has a secure, leak-proof screw-on cap.[3][4][6]

    • The container should be clean and dry before adding the waste.

  • Waste Accumulation and Labeling:

    • Transfer the waste into the designated container. To allow for thermal expansion, do not fill the container to more than 80-90% of its capacity.[3][7]

    • Immediately label the container with a hazardous waste tag provided by your EHS office.[5][6]

    • The label must include the full chemical name ("this compound"), the concentration and quantity of the waste, the date of generation, the principal investigator's name, and the lab location.[3][5] Do not use abbreviations or chemical formulas.[3][4]

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Segregate the waste from incompatible materials. As a general guideline, segregate acids, bases, flammables, and oxidizers.[3]

    • Utilize secondary containment, such as a lab tray or bin, to capture any potential spills or leaks.[6]

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for requesting a collection.[5][6]

Quantitative Data for Hazardous Waste Handling

The following table summarizes key quantitative parameters for the safe handling and storage of chemical waste, based on general laboratory safety guidelines.

ParameterGuidelineCitations
Container Fill LevelDo not exceed 80-90% of the container's total volume.[3][7]
Secondary ContainmentMust be able to hold 110% of the volume of the largest primary container.[6]
Maximum Storage TimeHazardous waste must typically be collected within 90 days of the start of accumulation.[6]
Maximum Storage QuantityUp to 55 gallons of an individual hazardous waste stream may be accumulated before collection is required.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

cluster_0 Chemical Waste Disposal Workflow start Unwanted Laboratory Chemical (e.g., this compound) identify Identify as Waste Stream start->identify sds Consult Safety Data Sheet (SDS) Is it available and does it provide specific disposal instructions? identify->sds general_protocols Follow General Hazardous Waste Protocols sds->general_protocols No specific_protocols Follow SDS-Specific Disposal Instructions sds->specific_protocols Yes container Select Compatible and Secure Container general_protocols->container specific_protocols->container labeling Label with Hazardous Waste Tag (Full Chemical Name, Date, PI, etc.) container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage segregate Segregate from Incompatible Chemicals storage->segregate pickup Schedule Waste Pickup with Institutional EHS Office segregate->pickup

Caption: Decision-making workflow for the disposal of laboratory chemical waste.

By adhering to these general guidelines and, most importantly, the specific procedures established by your institution's Environmental Health and Safety office, you can ensure the safe and compliant disposal of this compound and other research chemicals.

References

Essential Safety and Operational Guide for Handling 3-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with 3-methyldodecanoyl-CoA. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound:

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or latex gloves. Inspect for tears or degradation before use.To prevent direct skin contact with the compound.
Eye and Face Protection Safety glasses with side shields or safety gogglesConforming to EN 166 (EU) or NIOSH (US) approved standards.To protect eyes from potential splashes of solutions containing the compound.
Protective Clothing Laboratory coatStandard laboratory coat.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoesSturdy, closed-toe footwear.To protect feet from potential spills or falling objects.

Operational Plan: Handling and Storage

A systematic approach to handling this compound is essential to minimize risks and ensure experimental accuracy.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Long-chain acyl-CoAs are often stored at low temperatures (e.g., -20°C or -80°C) to prevent degradation.

Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a designated area, such as a laboratory fume hood or a clean bench, to avoid inhalation of any fine particulates and to prevent contamination.

  • Wear the recommended PPE, including a lab coat, gloves, and safety glasses.

  • Use a calibrated balance to weigh the desired amount of this compound.

  • Add the appropriate solvent (e.g., a buffered aqueous solution) to the solid compound in a suitable container. Ensure the solvent is compatible with the compound.

  • Mix gently until the compound is fully dissolved. Avoid vigorous shaking to prevent denaturation.

Use in Experiments:

  • When transferring solutions of this compound, use appropriate laboratory equipment such as micropipettes with filtered tips to ensure accuracy and prevent cross-contamination.

  • Clearly label all tubes and containers with the compound name, concentration, and date of preparation.

  • After use, promptly and securely close all containers containing this compound.

Disposal Plan

Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure a safe laboratory environment.

Waste Chemical Disposal:

  • All waste solutions containing this compound should be collected in a designated, properly labeled hazardous waste container.

  • Do not dispose of solutions containing this compound down the drain unless permitted by local regulations.

  • Follow your institution's chemical waste disposal guidelines.

Container Disposal:

  • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the empty containers can be disposed of in accordance with institutional guidelines for laboratory glassware or plasticware.

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive_and_Inspect Receive and Inspect Container Store_Properly Store in a Cool, Dry, Well-Ventilated Area Receive_and_Inspect->Store_Properly Intact Wear_PPE Don Appropriate PPE Store_Properly->Wear_PPE Weigh_Compound Weigh Compound in a Fume Hood Wear_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Use_in_Experiment Use in Experiment Prepare_Solution->Use_in_Experiment Label_Containers Clearly Label All Containers Use_in_Experiment->Label_Containers Secure_Storage Securely Store After Use Label_Containers->Secure_Storage Collect_Waste Collect Chemical Waste Secure_Storage->Collect_Waste End of Experiment Rinse_Containers Rinse Empty Containers Collect_Waste->Rinse_Containers Dispose_Waste Dispose of Waste and Containers Properly Rinse_Containers->Dispose_Waste

A flowchart illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.